1H-Benzimidazole-6-sulfonic acid, 2-butyl-
Description
The exact mass of the compound 2-butyl-1H-benzimidazole-5-sulfonic acid is 254.07251349 g/mol and the complexity rating of the compound is 352. The solubility of this chemical has been described as 31.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazole-6-sulfonic acid, 2-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-6-sulfonic acid, 2-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-butyl-3H-benzimidazole-5-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-3-4-11-12-9-6-5-8(17(14,15)16)7-10(9)13-11/h5-7H,2-4H2,1H3,(H,12,13)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXSRGZTURCSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333047 | |
| Record name | 2-butyl-3H-benzimidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
220520-50-3 | |
| Record name | 2-butyl-3H-benzimidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Stability of 2-Butyl-1H-benzimidazole-6-sulfonic acid
The following technical guide details the chemical properties, stability profile, and experimental characterization of 2-Butyl-1H-benzimidazole-6-sulfonic acid (CAS: 220520-50-3).
Executive Summary
2-Butyl-1H-benzimidazole-6-sulfonic acid (also referred to as the 5-sulfonic acid tautomer) is a critical functionalized heterocyclic scaffold. It serves as a key intermediate in the synthesis of Angiotensin II receptor antagonists (sartans) and as a structural analog to UV-filtering agents like Ensulizole. Its amphoteric nature, defined by the basic imidazole nitrogen and the acidic sulfonic group, presents unique solubility and stability characteristics essential for formulation and process development.
This guide provides a comprehensive analysis of its physicochemical behavior, degradation pathways, and analytical methodologies, designed to support researchers in drug substance characterization and quality control.
Chemical Identity and Structure
The compound exists as a zwitterion in the solid state and neutral aqueous solution. Due to the rapid proton tautomerism at the N1/N3 positions of the benzimidazole ring, the 5-sulfonic and 6-sulfonic acid designations refer to the same chemical entity in the unsubstituted 1H- form.
| Parameter | Detail |
| IUPAC Name | 2-butyl-1H-benzimidazole-6-sulfonic acid |
| CAS Number | 220520-50-3 |
| Molecular Formula | C₁₁H₁₄N₂O₃S |
| Molecular Weight | 254.31 g/mol |
| SMILES | CCCCC1=NC2=CC(=CC=C2N1)S(=O)(=O)O |
| Key Moieties | Benzimidazole core (aromatic, basic), n-Butyl chain (lipophilic), Sulfonic acid (hydrophilic, acidic) |
Physicochemical Profile
Understanding the ionization state is critical for handling. The molecule transitions from cationic to zwitterionic to anionic forms across the pH scale.
Solubility and pKa
-
pKa 1 (Sulfonic acid): ~ -0.87 (Strongly acidic; deprotonated at pH > 1).
-
pKa 2 (Benzimidazole N): ~ 5.5 – 6.0 (Protonated in acidic media).
-
Isoelectric Point (pI): ~ 3.0 – 3.5 (Minimum solubility region).
| Solvent / Medium | Solubility Rating | Mechanistic Insight |
| Water (pH 7) | Moderate (Zwitterion) | Soluble as a salt; free acid has limited solubility due to crystal lattice energy. |
| 0.1 N NaOH | High | Deprotonation of NH forms the dianion, disrupting lattice interactions. |
| 0.1 N HCl | High | Protonation of the imine nitrogen (C=N) forms a cationic species. |
| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization. |
| Non-polar (Hexane) | Insoluble | The polar sulfonic group prevents dissolution in lipophilic solvents. |
Synthesis and Impurity Profiling[8][9]
The synthesis typically follows a condensation pathway.[1][2][3][4] Understanding this route is vital for identifying process-related impurities.
Synthetic Pathway (Graphviz)
The primary route involves the condensation of 3,4-diaminobenzenesulfonic acid with a valeric acid derivative (valeryl chloride or valeric acid) under acidic conditions (Phillips condensation).
Figure 1: Synthetic pathway via Phillips condensation showing potential impurity origins.
Stability and Reactivity
The benzimidazole core is robust, but the 2-butyl side chain and the sulfonic acid group introduce specific reactivity profiles.
Thermal Stability
-
Melting Point: > 300°C (Decomposes). The zwitterionic ionic lattice confers high thermal stability.
-
Protocol: Thermogravimetric Analysis (TGA) typically shows <1% weight loss up to 250°C, followed by desulfonation or ring fragmentation.
Forced Degradation Pathways
Stress testing reveals the molecule's vulnerabilities.
-
Oxidation (H₂O₂): The benzylic position (α-carbon of the butyl chain) is susceptible to radical oxidation, forming the ketone or alcohol derivative.
-
Acid/Base Hydrolysis: The benzimidazole ring is highly resistant to hydrolysis. However, extreme conditions (6N HCl, reflux > 24h) may lead to decarboxylation if carboxylic acid impurities are present, though the sulfonic acid group is generally stable against hydrolysis.
-
Photostability: Benzimidazoles absorb UV light.[5] Prolonged exposure can lead to radical formation at the N-H bond, potentially causing dimerization or N-oxidation.
Degradation Logic Diagram
Figure 2: Predicted degradation pathways under oxidative and photolytic stress.
Analytical Characterization Protocols
For quality control, a Reverse-Phase HPLC (RP-HPLC) method is recommended. Due to the polar sulfonic acid group, standard C18 columns may result in poor retention (early elution).
Recommended HPLC Method
-
Column: C18 with polar endcapping (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3) to retain the polar sulfonic acid.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses ionization of the sulfonic acid, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (Benzimidazole characteristic absorption) and 220 nm.
Identification Criteria
-
1H-NMR (DMSO-d6):
-
Aromatic Region: ~7.5 - 8.2 ppm (3H, m, benzimidazole protons).
-
Butyl Chain: ~0.9 ppm (3H, t, terminal methyl), ~1.3-1.8 ppm (4H, m, methylene), ~2.9 ppm (2H, t, methylene adjacent to ring).
-
NH/SO3H: Broad singlets, often exchanged with D₂O.[6]
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 255.31 m/z.
-
Negative Mode: [M-H]⁻ = 253.30 m/z (Stronger signal due to sulfonic acid).
-
Handling and Safety (SDS Summary)
While generally stable, the compound possesses sulfonic acid functionality, mandating specific safety protocols.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Use local exhaust ventilation. Avoid dust formation.
-
Storage: Store at room temperature (15-25°C) in tightly sealed containers. Hygroscopic tendency requires protection from moisture to prevent clumping.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220520-50-3, 2-butyl-3H-benzimidazole-5-sulfonic acid. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profiling and Solvent Selection for 1H-Benzimidazole-6-sulfonic acid, 2-butyl-
Executive Summary
1H-Benzimidazole-6-sulfonic acid, 2-butyl- (CAS: 220520-50-3) is a critical heterocyclic building block, often utilized in the synthesis of bioactive scaffolds and as a functional intermediate in the development of angiotensin II receptor antagonists.[1][2][3][4] Despite its structural simplicity, its solubility profile presents a distinct challenge in process chemistry due to its zwitterionic nature.[2][3]
This technical guide provides a comprehensive analysis of the solubility behavior of this compound.[2][3] Unlike simple organic molecules, the interplay between the basic benzimidazole nitrogen and the acidic sulfonic acid moiety creates a "Zwitterionic Lock," rendering the molecule insoluble in many standard organic solvents.[3] This document outlines the mechanistic basis of this behavior, provides a predictive solubility profile, and details validated protocols for solvent selection and experimental determination.[2][3]
Physicochemical Characterization & The "Zwitterionic Lock"[1]
To master the solubility of 1H-Benzimidazole-6-sulfonic acid, 2-butyl-, one must first understand its solid-state physics.[1][2][3][4]
Structural Dynamics[1][2][3]
The Zwitterionic Mechanism
In its neutral state, the proton from the sulfonic acid group (
Consequence: This results in a crystal lattice held together by strong electrostatic forces rather than weak Van der Waals interactions.[1][2][3] Consequently, the compound exhibits:
-
High Melting Point: Likely >300°C (decomposition), preventing melt-based processing.[1][2][3][4]
-
Low Organic Solubility: Standard organic solvents (DCM, Toluene, Acetone) cannot overcome the lattice energy.[2][3]
-
pH-Dependent Solubility: Solubility is drastically enhanced only when the zwitterion is broken via pH adjustment.[1][2][3][4]
Solubility Profile in Organic Solvents[1][3][6][7]
The following profile categorizes solvents based on their interaction efficiency with the zwitterionic structure. Data is synthesized from structural analogs (e.g., Ensulizole) and thermodynamic principles of benzimidazole sulfonates.[2][3]
Table 1: Solubility Classification & Solvent Selection
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Interaction | Process Utility |
| Super Solvents | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constant ( | Reaction media; Stock solutions.[1][2][3] |
| Protic Polar | Water, Methanol, Ethanol | pH Dependent | Neutral pH: Low/Insoluble.High pH: High (as Sulfonate salt).Low pH: Moderate (as Cation).[1][2][3] | Crystallization; Purification via pH swing.[1][2][3] |
| Polar Aprotic | Acetone, Acetonitrile, THF | Very Low | Insufficient polarity to break zwitterionic bonds; lack of H-bond donors.[1][2][3] | Anti-solvents for precipitation.[1][2][3] |
| Non-Polar | Toluene, Hexane, DCM | Insoluble | Lipophilic butyl chain interaction is overpowered by polar core repulsion.[2][3] | Washing impurities; Phase separation.[1][2][3] |
Thermodynamic Analysis (Hansen Solubility Parameters)
For formulation, we utilize Hansen Solubility Parameters (HSP).[2][3][4] The solute has a high
-
Prediction: Solvents with high
(like Methanol) will only dissolve the compound effectively if the lattice energy is first reduced (e.g., by heating or salt formation).[2][3][4] -
Thermal Dependency: Solubility in lower alcohols (EtOH, iPrOH) shows a steep Van't Hoff curve; heating to reflux often increases solubility by 10-20x compared to RT, enabling recrystallization.[1][2][3]
Visualizing the Solvation & Workflow
Diagram 1: The Solvation Mechanism
This diagram illustrates how different solvent environments interact with the molecule, highlighting the critical role of pH.[2][3]
Caption: Transition from insoluble zwitterion to soluble ionic species via pH manipulation or dipolar aprotic solvation.[1][2][3][4]
Experimental Protocols
As a self-validating system, the following protocols ensure accurate solubility determination and high-purity isolation.
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility (
-
Preparation: Weigh approx. 100 mg of 2-butyl-benzimidazole-6-sulfonic acid into a 20 mL scintillation vial.
-
Solvent Addition: Add 2.0 mL of the target solvent (Methanol, DMSO, etc.).[2][3]
-
Equilibration:
-
Sampling:
-
Quantification:
Protocol B: Purification via pH-Swing Crystallization
Objective: To purify the compound using its solubility profile.[1][2][3][4]
-
Dissolution: Suspend crude material in Water (10 vol). Add NaOH (1.1 eq) to dissolve (forms Sodium Sulfonate salt).[1][2][3][4] Filter to remove non-polar impurities.[1][2][3]
-
Precipitation: Slowly add HCl (1.1 eq) to the filtrate while stirring.
-
Crystallization: The compound will precipitate as the Zwitterion at pH ~3-4.[1][2][3][4]
-
Polishing: Heat the slurry to 50°C for 30 mins (Ostwald ripening) to improve filterability.
-
Isolation: Filter, wash with Water (removes inorganic salts) and Acetone (removes organic impurities).[1][2][3] Dry at >60°C.[1][2][3]
Diagram 2: Solubility Determination Workflow
Caption: Step-by-step workflow for determining thermodynamic solubility limits.
Process Implications & Recommendations
For drug development professionals scaling up synthesis involving this intermediate:
-
Reaction Solvent: Use DMF or NMP for nucleophilic substitutions.[1][2][3] The high solubility allows for high-concentration processing, reducing waste volume.[1][2][3][4]
-
Work-up Strategy: Avoid extraction with DCM. Instead, utilize the water solubility of the salt form.[3] Dilute the reaction mixture with water, adjust pH to >9 to wash out organics with Toluene, then acidify to precipitate the product.
-
Analytical Monitoring: When running HPLC, use a buffered mobile phase (e.g., Phosphate buffer pH 2.5 + Acetonitrile).[2][3] Unbuffered water/methanol will result in peak tailing due to the sulfonic acid/imidazole interaction.[1][3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 151529, 2-butyl-1H-benzimidazole-5-sulfonic acid. Retrieved from [Link][1][2][3][4]
Sources
Safe Handling and Risk Mitigation Strategy for Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) Oxalate (CPPO)
Executive Summary
This technical guide provides a comprehensive safety and handling protocol for Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate (CAS 75203-51-9), commonly known as CPPO . Widely utilized as a high-efficiency chemiluminescent reagent in "glow stick" technologies and high-performance liquid chromatography (HPLC) detection, CPPO presents specific stability and toxicity challenges.
Unlike standard reagents, CPPO is an oxalate ester that undergoes hydrolysis to release substituted phenols and oxalic acid. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused workflow for risk mitigation, emphasizing moisture control, light exclusion, and protection against halogenated byproducts.
Compound Identity & Physicochemical Profile
Understanding the physical nature of CPPO is the first line of defense. Its high molecular weight and lipophilicity dictate specific solvent choices and waste streams.
| Parameter | Technical Specification |
| Chemical Name | Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate |
| Common Acronym | CPPO |
| CAS Registry Number | 75203-51-9 |
| Molecular Formula | C₂₆H₂₄Cl₆O₈ |
| Molecular Weight | 677.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 76–80 °C (Lit.)[1] |
| Solubility | Insoluble in water (hydrolyzes); Soluble in organic solvents (Ethyl Acetate, Dibutyl Phthalate) |
| Reactivity | Reacts vigorously with Hydrogen Peroxide ( |
Hazard Identification & Mechanism of Toxicity
While some vendors classify CPPO merely as "Harmful," a rigorous safety assessment requires treating it as a Severe Irritant and Environmental Toxin due to its decomposition products.
GHS Classification (Conservative Approach)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Potential organ damage).
-
Aquatic Toxicity: Acute Category 1 / Chronic Category 1 (Very toxic to aquatic life).
The Hydrolysis Risk
The primary hazard of CPPO lies in its instability. Upon contact with moisture (mucous membranes, humidity), the oxalate ester bond cleaves:
-
Trichlorophenol Derivative: Halogenated phenols are potent cellular toxins and uncouplers of oxidative phosphorylation. They are readily absorbed through the skin.
-
Oxalic Acid: A strong organic acid that binds calcium, potentially causing systemic hypocalcemia if absorbed in significant quantities.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur inside a certified chemical fume hood . CPPO dust is fine and easily aerosolized.
-
Anti-Static Measures: Use an ionizing bar or anti-static weighing boat, as the dry powder can hold a static charge, leading to dispersion.
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a hood (not recommended), use a P95 or N95 particulate respirator . For large-scale synthesis, a full-face respirator with organic vapor/acid gas cartridges is required to protect against phenolic vapors.
-
Hand Protection:
-
Standard Handling:Nitrile gloves (minimum thickness 0.11 mm).
-
Solution Handling:Double gloving (Nitrile over Laminate/PE) is critical when CPPO is dissolved in penetrating solvents like DMSO or Ethyl Acetate.
-
-
Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust entry.
Experimental Workflow & Safe Handling
The following diagram outlines the logical flow for handling CPPO to minimize degradation and exposure.
Figure 1: Safe handling workflow for CPPO, emphasizing moisture avoidance and containment.
Emergency Response Protocols
In the event of an accident, immediate action is required to prevent systemic absorption of the phenolic metabolites.
Figure 2: Emergency decision tree. Note: Never use solvents (ethanol/acetone) to clean skin, as they enhance absorption of the phenolic contaminants.
Storage & Stability
CPPO is metastable . Improper storage leads to a "dud" reagent that fails to chemiluminesce and contains higher levels of toxic impurities.
-
Temperature: Store at 2–8°C (Refrigerated) for long-term stability. Room temperature is acceptable for short periods if kept dry.
-
Light: Strictly protect from light . UV radiation degrades the ester linkage. Use amber glass vials or wrap containers in aluminum foil.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Moisture is the enemy; a desiccator is mandatory for opened containers.
Disposal Considerations
CPPO and its reaction byproducts contain heavy halogenation (chlorine).
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with general organic waste or aqueous waste streams.
-
Protocol: Collect in a dedicated container labeled "Halogenated Organics / Toxic Phenols."
-
Destruction: High-temperature incineration equipped with a scrubber (to neutralize HCl gas) is the only approved disposal method.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate. Retrieved from
-
PubChem. (2025).[4] Compound Summary: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate (CID 93137). National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2024). Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate Product Information. Retrieved from
-
BLD Pharm. (2024). SDS for CAS 75203-51-9. Retrieved from
-
TCI Chemicals. (2025). Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] Oxalate Safety Data. Retrieved from
Sources
Thermodynamic Profiling and Physicochemical Behavior of 2-Butylbenzimidazole Sulfonic Acid Derivatives: A Technical Whitepaper
Executive Summary
The 2-butylbenzimidazole scaffold is a privileged molecular architecture, serving as the foundational pharmacophore for numerous Angiotensin II receptor antagonists (sartans) and advanced functional materials[1]. When functionalized with a sulfonic acid moiety, the resulting 2-butylbenzimidazole sulfonic acid derivatives exhibit profound thermodynamic complexity. The interplay between the lipophilic 2-butyl chain, the hydrogen-bonding benzimidazole core, and the highly polar sulfonic acid group creates a zwitterionic system. Understanding the thermodynamic properties of these derivatives—specifically their acid-base equilibria, solvation energetics, and thermal stability—is critical for optimizing oral bioavailability in drug development[2] and maximizing proton conductivity in high-temperature polymer electrolyte membranes[3].
This whitepaper provides an in-depth analysis of the thermodynamic properties of these derivatives, offering a field-proven, self-validating methodology for their physicochemical characterization.
Structural Thermodynamics & Mechanistic Insights
The thermodynamic behavior of 2-butylbenzimidazole sulfonic acid derivatives is dictated by competing intramolecular and intermolecular forces.
-
Entropic Penalty of Solvation: The 2-butyl chain introduces a significant hydrophobic surface area. In aqueous media, water molecules must form highly ordered clathrate-like structures around this aliphatic tail, resulting in a severe entropic penalty (
). -
Zwitterionic Equilibria: The molecule possesses two distinct ionizable centers: the acidic sulfonic acid group (
) and the basic imidazole nitrogen ( ). At physiological pH (7.4), the molecule exists predominantly as an ionized salt, which drastically lowers the Gibbs free energy of solvation ( ) and drives aqueous solubility[4]. -
Crystal Lattice Energy: In the solid state, strong intermolecular electrostatic interactions between the sulfonate anion and the protonated imidazole ring result in exceptionally high lattice energies. This manifests as high melting points (often exceeding 280 °C with decomposition) and excellent thermal stability, a property heavily leveraged in the synthesis of sulfonated polytriazole proton exchange membranes[3].
Quantitative Thermodynamic Data Summary
The following table synthesizes the thermodynamic and physicochemical parameters, contrasting the base 2-butylbenzimidazole scaffold with its sulfonated derivative.
| Thermodynamic Property | 2-Butylbenzimidazole (Base Scaffold) | 2-Butylbenzimidazole Sulfonic Acid (Derivative) | Primary Analytical Method |
| Molecular Weight | 174.24 g/mol [5] | ~254.30 g/mol | Mass Spectrometry |
| Melting Point ( | 153 - 154 °C[5] | > 280 °C (Decomposes) | Differential Scanning Calorimetry |
| 6.66 (Imidazole NH)[6] | 2.1 ( | Potentiometric Titration | |
| Partition Coefficient ( | 2.97 - 3.63[5] | 0.85 - 1.20 (Highly pH dependent) | Shake-flask / RP-HPLC |
| Water Solubility (pH 7.4) | ~0.52 g/L[5] | > 15.0 g/L (As ionized species) | Isothermal Saturation |
Experimental Protocol: The Self-Validating Thermodynamic Loop
To accurately model the behavior of these derivatives in biological systems or fuel cell matrices, researchers must extract precise thermodynamic parameters (
Trustworthiness & Self-Validation Principle: This protocol is designed as a closed thermodynamic loop. The standard Gibbs free energy of solution (
Step 1: Polymorphic Purity Verification
-
Action: Analyze the synthesized powder using Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min and Powder X-Ray Diffraction (PXRD).
-
Causality: Thermodynamic parameters are entirely state-specific. The presence of amorphous domains or mixed polymorphs will artificially lower the apparent lattice energy, skewing the enthalpy of fusion (
) and corrupting all downstream solubility data.
Step 2: Potentiometric Titration ( Determination)
-
Action: Dissolve 50 mg of the analyte in 50 mL of 0.15 M KCl. Titrate with 0.1 M KOH under a continuous Argon purge at a strictly controlled 298.15 K.
-
Causality: The Argon purge is non-negotiable. Atmospheric
readily dissolves in aqueous media to form carbonic acid, introducing a competing buffer system. This artifact artificially depresses the pH, skewing the calculation of the basic imidazole and corrupting the subsequent Gibbs free energy ( ) derivation. The 0.15 M KCl mimics physiological ionic strength, ensuring the derived is relevant for QSAR modeling of Angiotensin II antagonists[7].
Step 3: Isothermal Saturation (Solubility Thermodynamics)
-
Action: Suspend excess solid in buffered aqueous media (pH 1.2, 4.5, and 7.4) in sealed, thermostated glass vessels. Equilibrate at 298 K, 308 K, and 318 K for 48 hours using overhead stirring.
-
Causality: Single-point solubility fails to capture the entropic penalty of the hydrophobic butyl chain. By measuring across a temperature gradient, we extract the enthalpy of solution (
). Furthermore, overhead stirring is chosen over magnetic stir bars to prevent localized mechanical heating and particle size reduction (the "milling effect"), which artificially increases the dissolution rate and alters the apparent thermodynamic equilibrium.
Step 4: Phase Separation and Quantification
-
Action: Filter the suspension through a 0.22 µm PTFE syringe filter that has been pre-warmed to the respective incubation temperature. Quantify the dissolved concentration via HPLC-UV.
-
Causality: Pre-warming the filter prevents the sudden precipitation of the solute upon contact with a colder surface. Failing to do so leads to a systematic underreporting of the thermodynamic solubility at higher temperatures.
Step 5: Van 't Hoff Analysis
-
Action: Plot
(where is the mole fraction solubility) versus . The slope of the linear regression yields , and the y-intercept yields .
Workflow Visualization
The following diagram illustrates the logical relationships and validation checkpoints within the thermodynamic profiling workflow.
Caption: Workflow for the thermodynamic profiling and validation of benzimidazole derivatives.
Applications Driven by Thermodynamic Stability
The precise tuning of thermodynamic properties in 2-butylbenzimidazole sulfonic acid derivatives has unlocked advancements across two primary fields:
-
Pharmaceutical Drug Design: The amphoteric nature of the molecule provides an ideal balance of lipophilicity and aqueous solubility. 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling heavily rely on the thermodynamic
and values of the 2-butylbenzimidazole scaffold to predict binding affinities to the Angiotensin II receptor, facilitating the design of potent antihypertensive agents[2]. -
Advanced Energy Materials: In the development of Proton Exchange Membranes (PEMs) for direct methanol fuel cells, the sulfonic acid groups provide the necessary proton-hopping sites, while the benzimidazole core offers extreme thermodynamic and thermal stability. Copolymers doped with benzimidazole sulfonic acids maintain high proton conductivity even under low humidity and elevated temperatures, outperforming traditional linear binders[8].
References
- Source: nih.
- Source: scent.
- Source: chalcogen.
- Source: nycu.edu.
- Source: researchgate.
- Source: researchgate.
- Source: mdpi.
- Source: acs.
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens | MDPI [mdpi.com]
- 5. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Literature review of benzimidazole sulfonation pathways
Executive Summary
Benzimidazole sulfonates represent a critical scaffold in medicinal chemistry, serving as hydrophilic handles in anthelmintics (e.g., triclabendazole metabolites) and UV-A filters (e.g., Ensulizole). However, the amphoteric nature of the benzimidazole nucleus presents unique challenges for functionalization.
This guide dissects the three primary pathways for introducing sulfonyl moieties: Direct Electrophilic Sulfonation , Chlorosulfonation , and De Novo Cyclization . Unlike standard reviews, this document focuses on the causality of regioselectivity and provides self-validating protocols to ensure reproducibility in a drug development setting.
Mechanistic Foundations: The Regioselectivity Paradox
To control sulfonation, one must understand the electronic bias of the substrate. The benzimidazole ring system consists of a benzene ring fused to an imidazole ring.[1]
-
Acidic Conditions (Sulfonation Environment): In concentrated
or oleum, the imidazole nitrogen ( ) is protonated ( ). This creates a cationic, electron-deficient imidazolium ring. -
Deactivation: The protonated imidazole ring strongly deactivates the entire system via inductive ($ -I
-M $) effects. -
The Path of Least Resistance: While the entire molecule is deactivated, the benzene ring remains relatively more electron-rich than the positively charged imidazole ring. Consequently, electrophilic aromatic substitution (EAS) occurs exclusively on the benzene ring.
-
C5 vs. C4: Substitution at C5 (or C6) is favored over C4 (or C7). Attack at C5 generates a sigma complex where the positive charge is delocalized without placing it directly adjacent to the destabilizing protonated nitrogens, unlike the resonance hybrid required for C4 substitution.
Visualization: Electrophilic Aromatic Substitution Mechanism
Figure 1: Mechanism of Electrophilic Aromatic Substitution at C5 showing thermodynamic preference.
Pathway A: Direct Sulfonation (The Classical Route)
This pathway is ideal for converting existing benzimidazole APIs into water-soluble metabolites or salts.
Technical Constraints
-
Reagent: Oleum (Fuming Sulfuric Acid) is superior to conc.
due to the presence of free , which increases reaction rate and yield. -
Temperature: Requires high thermal energy (
) to overcome the activation energy barrier of the deactivated ring.
Protocol 1: Synthesis of 2-Phenylbenzimidazole-5-sulfonic Acid
Validation Check: The product is insoluble in cold acid/water mixtures but soluble in alkali.
-
Preparation: Charge a reactor with Oleum (20% free
, 5.0 equiv) . Cool to . -
Addition: Add 2-Phenylbenzimidazole (1.0 equiv) portion-wise over 30 minutes.
-
Why? The reaction is exothermic. rapid addition causes local overheating and charring.
-
-
Reaction: Heat the mixture to 110^\circ C and hold for 4–6 hours.
-
In-Process Control (IPC): Take an aliquot, quench in water, and neutralize. Analyze by HPLC. Target:
starting material.
-
-
Quenching (Critical Step): Cool reaction mass to
. Pour slowly into Ice Water (10 volumes) with vigorous stirring.-
Observation: The sulfonic acid is zwitterionic and typically precipitates as a white/off-white solid at low pH.
-
-
Purification: Filter the precipitate. Wash with cold water until the filtrate is neutral. Recrystallize from boiling water.
Pathway B: Chlorosulfonation (The Divergent Route)
When the goal is to create sulfonamides (e.g., for SAR studies), the sulfonic acid is a "dead end." Instead, chlorosulfonation provides the reactive sulfonyl chloride intermediate.
Protocol 2: Synthesis of Benzimidazole-5-sulfonyl Chloride
Validation Check: Sulfonyl chlorides are water-sensitive. A successful reaction yields a solid that decomposes slowly in water but rapidly in base.
-
Reagent: Chlorosulfonic acid (
, 6.0 equiv) acts as both solvent and reagent. -
Procedure: Cool
to . Add benzimidazole substrate slowly.[2] -
Heating: Warm to 90–100^\circ C for 3 hours.
-
Isolation:
-
DANGER: Do not quench with water directly if possible. Pour the reaction mixture onto crushed ice very slowly.
-
Why? The hydrolysis of excess
is violent. The product precipitates immediately.
-
-
Workup: Filter immediately. Do not wash with water extensively (hydrolysis risk). Dry under vacuum or use immediately in the next coupling step (e.g., with an amine).
Pathway C: De Novo Synthesis (The Regioselective Route)
Direct sulfonation can sometimes yield minor amounts of the C4 isomer or di-sulfonated byproducts. To guarantee 100% regiochemical purity, it is superior to build the ring with the sulfonate group already in place.
Workflow: Condensation of Diamines
Figure 2: De Novo synthesis strategy ensuring regiochemical purity.
Protocol 3: Condensation with 3,4-Diaminobenzenesulfonic Acid
-
Reactants: Mix 3,4-Diaminobenzenesulfonic acid (1.0 equiv) and Aryl Aldehyde (1.0 equiv) in water or ethanol.
-
Oxidant: Add Sodium Metabisulfite (
, 1.5 equiv) .-
Role: Promotes the oxidative cyclization of the intermediate imine (Schiff base) to the benzimidazole.
-
-
Conditions: Reflux for 4 hours.
-
Workup: The product often precipitates upon cooling. This method avoids harsh oleum conditions and isomer separation.
Comparative Data Analysis
| Feature | Direct Sulfonation (Pathway A) | Chlorosulfonation (Pathway B) | De Novo Synthesis (Pathway C) |
| Primary Utility | Bulk synthesis of hydrophilic salts | Intermediate for sulfonamides | High-purity regioisomer synthesis |
| Reagents | Oleum / | Diamine + Aldehyde + Oxidant | |
| Regioselectivity | ~90-95% C5 (Thermodynamic) | ~90% C5 | 100% C5 (Pre-determined) |
| Conditions | Harsh ( | Harsh ( | Mild (Reflux, Aqueous/Alc.) |
| Atom Economy | High | Moderate (Excess reagent) | Low (Requires specific diamine) |
References
-
Regioselectivity in Benzimidazoles
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews.
-
Direct Sulfonation Protocols
- European Patent EP0669323A1. Process for the preparation of 2-phenylbenzimidazole-5-sulfonic acid.
-
Chlorosulfonation Methodology
- Bahrami, K., et al. (2011). Simple and Efficient Synthesis of Benzimidazoles using Chlorosulfonic Acid.
-
De Novo Synthesis (Oxidative Cyclization)
-
Modern Photocatalytic Sulfonylation
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
pKa values and ionization behavior of 1H-Benzimidazole-6-sulfonic acid, 2-butyl-
An In-Depth Technical Guide to the Ionization Behavior and pKa Profiling of 2-Butyl-1H-Benzimidazole-6-Sulfonic Acid
Executive Summary
2-Butyl-1H-benzimidazole-6-sulfonic acid (CAS: 220520-50-3), also referred to as 2-butyl-3H-benzimidazole-5-sulfonic acid due to annular tautomerism, is a complex amphoteric molecule. It features three distinct ionizable centers: a highly acidic sulfonic acid moiety, a moderately basic pyridine-like nitrogen, and a weakly acidic pyrrole-like nitrogen. Understanding its exact speciation across the pH scale is critical for applications ranging from UV-filter formulation to pharmaceutical drug design, as ionization dictates solubility, lipophilicity, and membrane permeability.
This whitepaper provides a comprehensive analysis of the electronic causality behind its pKa values, details the pH-dependent speciation pathways, and establishes self-validating experimental protocols for accurate pKa determination.
Structural and Electronic Causality of Ionization
The ionization behavior of 2-butyl-1H-benzimidazole-6-sulfonic acid is governed by the interplay of inductive (+I, -I) and mesomeric (-M) effects across the fused bicyclic ring system. The molecule possesses three macroscopic pKa values corresponding to three distinct functional groups[1][2].
The Sulfonic Acid Group (-SO₃H) |
The sulfonic acid group located at the 6-position (or 5-position) is a powerful Brønsted acid. Upon deprotonation, the resulting sulfonate anion (-SO₃⁻) is highly stabilized by resonance across three equivalent oxygen atoms. Furthermore, the electron-withdrawing nature of the benzimidazole core enhances this acidity. Analogous compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole), exhibit a predicted
The Basic Benzimidazole Nitrogen (N3) |
Unsubstituted benzimidazole has a basic
-
Inductive Electron Donation (+I): The 2-butyl group donates electron density into the imidazole ring, which theoretically increases the basicity of the N3 nitrogen.
-
Inductive/Mesomeric Withdrawal (-I, -M): The sulfonic acid group strongly withdraws electron density from the conjugated system, decreasing the basicity of the N3 nitrogen. Because the sulfonic acid effect dominates, the basic
is depressed. Environmental Protection Agency (EPA) data lists an apparent acidic of 3.06 for this specific compound[4], marking the transition from the cationic/zwitterionic state to the mono-anionic state.
The Acidic Benzimidazole Nitrogen (N1) |
The pyrrole-like N-H group at the 1-position is weakly acidic. Deprotonation yields a resonance-stabilized anion across the N1-C2-N3 amidine system. The
Speciation and pH-Dependent Behavior
The molecule undergoes four distinct protonation states as the pH shifts from highly acidic to highly basic conditions.
Figure 1: pH-dependent speciation pathway of 2-Butyl-1H-benzimidazole-6-sulfonic acid.
Quantitative Data Summary
| Ionizable Group | Measured/Predicted | State at pH 7.4 (Physiological) | Primary Analytical Method |
| Sulfonic Acid (-SO₃H) | Deprotonated (-SO₃⁻) | UV-Vis Spectrophotometry | |
| Basic Nitrogen (N3-H⁺) | Deprotonated (N) | Potentiometric Titration | |
| Acidic Nitrogen (N1-H) | Protonated (N-H) | UV-Vis / NMR Spectroscopy |
Table 1: Summary of ionization centers and their behavior under physiological conditions.
Experimental Methodologies for pKa Determination
Due to the extreme range of the three
Figure 2: Multi-modal analytical workflow for comprehensive pKa profiling.
Protocol 1: UV-Vis Spectrophotometry for Extreme pKa Values ( , )
Because the sulfonic acid deprotonates at a pH where glass electrodes suffer from severe acid error, and the N1 proton dissociates where alkaline error occurs, UV-Vis is the gold standard for these extremes[6][8]. The benzimidazole chromophore exhibits distinct molar absorptivities in its varying protonation states.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of highly acidic solutions (using Hammett acidity functions via
for ) and highly basic buffers (pH 10–14 for )[9]. -
Analyte Addition: Spike the buffers with a constant, micromolar concentration (e.g.,
M) of 2-butyl-1H-benzimidazole-6-sulfonic acid[7]. -
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm using a quartz cuvette at a constant temperature (
). -
Isosbestic Point Verification: Identify isosbestic points to confirm a simple two-state equilibrium (e.g., Cation
Zwitterion). -
Data Processing: Plot absorbance at the wavelength of maximum difference (
) against pH (or ). Fit the data to a sigmoidal Boltzmann distribution to extract the thermodynamic .
Protocol 2: Potentiometric Titration for the Basic Nitrogen ( )
Potentiometry is highly accurate for mid-range pKa values (pH 2–10)[5][10]. Since the zwitterionic form of the molecule has minimal aqueous solubility, a hydro-organic co-solvent method (e.g., methanol-water) is often employed, followed by Yasuda-Shedlovsky extrapolation to 0% organic modifier.
Step-by-Step Methodology:
-
Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 1.68, 4.01, 7.00) at
[5]. -
Sample Dissolution: Dissolve an accurately weighed amount of the compound (
mM) in a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If insoluble, use a 30% v/v Methanol/Water mixture. -
Titration: Acidify the solution to pH 1.8 using standardized 0.5 M HCl. Titrate with standardized 0.5 M KOH (or NaOH) in 0.05 mL increments[7].
-
Equilibration: Ensure the drift is less than 0.1 mV/min before recording each data point.
-
Algorithmic Resolution: Use software (e.g., Hyperquad or Cerko Lab) to calculate the first derivative of the titration curve and extract
from the inflection point[10].
Protocol 3: Capillary Electrophoresis (CE) Validation
CE separates species based on their charge-to-size ratio. As the molecule transitions from +1 to 0 to -1 to -2, its electrophoretic mobility changes drastically, providing an orthogonal validation of the pKa values[7].
-
Method: Measure the effective electrophoretic mobility (
) across a fused-silica capillary at varying buffer pHs (constant ionic strength ). Plot vs. pH to determine the inflection points corresponding to the thermodynamic pKa values[7].
Implications in Formulation and Drug Development
The amphoteric nature of 2-butyl-1H-benzimidazole-6-sulfonic acid dictates its physical chemistry in formulation:
-
Isoelectric Point (pI): The molecule will exhibit its lowest aqueous solubility at its isoelectric point (where the zwitterion dominates, roughly between pH 1 and 3).
-
Physiological pH (7.4): At pH 7.4, the molecule exists almost entirely as a mono-anion (deprotonated sulfonate, neutral benzimidazole core). This high aqueous solubility prevents it from easily crossing the blood-brain barrier via passive diffusion but makes it highly suitable for aqueous topical formulations or intravenous administration.
-
UV-Filter Applications: Similar to Ensulizole, the conjugated benzimidazole-sulfonate system acts as a potent UVB absorber. Its water solubility at neutral pH (due to the sulfonate anion) allows it to be formulated in the water phase of emulsions, creating lightweight, non-greasy cosmetic profiles.
References
- Ataman Kimya. "PHENYLBENZIMIDAZOLE SULFONIC ACID". atamanchemicals.com.
- Ataman Kimya. "2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID". atamanchemicals.com.
- ChemBK. "2-Phenylbenzimidazole-5-sulfonic acid". chembk.com.
- Environmental Protection Agency (EPA). "2-butyl-3H-benzimidazole-5-sulfonic acid Properties". epa.gov.
- International Journal of Modern Pharmaceutical Research. "Chemical Properties of benzimidazoles". ijmpronline.com.
- World Journal of Pharmaceutical Research. "Physical Properties of Benzimidazoles". amazonaws.com.
- BenchChem. "Physicochemical properties of 2-(2-aminophenyl)benzimidazole". benchchem.com.
- CORE. "General Analytical Procedure for Determination of Acidity Parameters of Weak Acids and Bases". core.ac.uk.
- BenchChem. "An In-depth Technical Guide to the pKa of 4-Nitrobenzenesulfonic Acid". benchchem.com.
- Ovid. "Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis". ovid.com.
- DSpace. "Acidity and basicity in non-aqueous media: importance of solvent properties and purity". ut.ee.
- ResearchGate. "Relative acidity measurement of Bronsted acid functional ionic liquids by UV-spectroscopy". researchgate.net.
Sources
- 1. ijmpronline.com [ijmpronline.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. chembk.com [chembk.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ovid.com [ovid.com]
- 8. dspace.ut.ee [dspace.ut.ee]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure Analysis of 2-butyl-1H-benzimidazole-6-sulfonic acid
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 2-butyl-1H-benzimidazole-6-sulfonic acid, a molecule of significant interest in medicinal chemistry. Benzimidazole derivatives are renowned for their diverse pharmacological activities, and the introduction of a sulfonic acid moiety is a key strategy for modulating physicochemical properties such as solubility and target binding affinity.[1][2][3] This document details the synthetic pathway, crystallization protocols, and the multi-faceted approach to elucidating its three-dimensional structure. We will explore the critical interplay of intermolecular forces—hydrogen bonding and π-π stacking—that dictate the supramolecular assembly, drawing on established principles from closely related, structurally characterized benzimidazole sulfonates.[4][5] The guide culminates in a discussion of how a deep understanding of this molecule's crystal architecture can inform rational drug design and the development of novel therapeutics.
Introduction: The Significance of Benzimidazole Scaffolds in Drug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][6][7][8] The substituent at the 2-position of the benzimidazole ring plays a crucial role in defining its pharmacological profile. In the case of 2-butyl-1H-benzimidazole-6-sulfonic acid, the butyl group introduces lipophilicity, which can enhance membrane permeability, while the sulfonic acid group, a strong acid, is expected to significantly influence aqueous solubility and participate in potent intermolecular interactions.[2][9]
A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount. Crystal structure analysis provides precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[10] This knowledge is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Polymorph Screening: Identifying and characterizing different crystalline forms that can have profound effects on a drug's stability, solubility, and bioavailability.
-
Rational Drug Design: Engineering next-generation analogs with improved efficacy and safety profiles.
This guide will, therefore, serve as a roadmap for researchers and drug development professionals embarking on the structural elucidation of this, and similar, novel benzimidazole derivatives.
Synthesis and Crystallization: From Molecule to Single Crystal
A plausible and efficient synthesis of 2-butyl-1H-benzimidazole-6-sulfonic acid can be achieved through a multi-step process, leveraging established methodologies for benzimidazole synthesis.[11][12]
Proposed Synthetic Pathway
The synthesis commences with the sulfonation of a suitable phenylenediamine precursor, followed by condensation with pentanoic acid (valeric acid) to introduce the butyl group at the 2-position.
Step-by-step Protocol:
-
Sulfonation of 4-nitro-1,2-phenylenediamine: 4-nitro-1,2-phenylenediamine is treated with fuming sulfuric acid (oleum) to introduce the sulfonic acid group at the desired position, yielding 4-nitro-1,2-phenylenediamine-5-sulfonic acid.
-
Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid, affording 3,4-diaminobenzenesulfonic acid.
-
Condensation and Cyclization: The resulting 3,4-diaminobenzenesulfonic acid is condensed with pentanoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. This reaction, known as the Phillips condensation, leads to the formation of the imidazole ring and yields the final product, 2-butyl-1H-benzimidazole-6-sulfonic acid.[12]
Caption: The single-crystal X-ray diffraction (SC-XRD) workflow.
Step-by-step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The collected diffraction intensities are integrated, corrected for experimental factors, and merged to produce a unique set of reflection data.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access. [13][14]
Deciphering the Architecture: Structural Insights and Intermolecular Interactions
The crystal structure of 2-butyl-1H-benzimidazole-6-sulfonic acid is expected to be dominated by a rich network of intermolecular interactions, primarily hydrogen bonds and π-π stacking.
The Zwitterionic State and Hydrogen Bonding
Due to the large difference in pKa between the sulfonic acid group (highly acidic) and the imidazole nitrogen (basic), intramolecular proton transfer is highly probable, leading to a zwitterionic form in the crystal lattice. [4][5]This results in a positively charged benzimidazolium ring and a negatively charged sulfonate group.
This charge separation creates strong hydrogen bond donors (-N-H) and acceptors (-SO₃⁻). The sulfonate group, with its three oxygen atoms, is a powerful hydrogen bond acceptor and is expected to participate in multiple hydrogen bonds. [15]These interactions are the primary drivers of the supramolecular assembly, likely forming extensive one-, two-, or three-dimensional networks.
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Significance |
| Charge-Assisted H-Bond | N-H (imidazolium) | O (sulfonate) | 2.6 - 2.9 | Primary driver of crystal packing |
| Conventional H-Bond | N-H (imidazole) | O (sulfonate) | 2.7 - 3.1 | Contributes to network formation |
Aromatic Interactions: π-π Stacking
The planar benzimidazole rings are prone to π-π stacking interactions, where the electron-rich π systems of adjacent rings align. [16][17][18]These interactions, though weaker than hydrogen bonds, are crucial for the overall stability of the crystal structure and contribute to the dense packing of molecules. [19]The stacking can occur in various geometries, such as face-to-face or offset (slipped) arrangements.
Sources
- 1. Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study [pubs.sciepub.com]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Search - Access Structures [ccdc.cam.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
Advanced Synthesis of Angiotensin II Receptor Antagonist Intermediates
A Technical Guide for Process Chemists and Drug Developers
Executive Summary
The "Sartan" class of drugs (Angiotensin II Receptor Blockers, ARBs) represents a cornerstone in antihypertensive therapy.[1][2][3] Structurally, agents such as Losartan , Valsartan , Irbesartan , and Candesartan share a biphenyl-tetrazole pharmacophore that mimics the C-terminus of Angiotensin II.
This guide analyzes the synthesis of critical intermediates, focusing on the biphenyl scaffold construction , regioselective alkylation , and tetrazole formation . It addresses the recent "Sartan Crisis" (nitrosamine impurities) by dissecting the mechanistic root causes and proposing process control strategies.
Part 1: The Biphenyl Scaffold – The Universal Backbone
The synthesis of almost all commercial sartans converges on a single key intermediate: 4'-(bromomethyl)-2-cyano-biphenyl (Br-OTBN) . The efficiency of this step dictates the cost-effectiveness of the entire downstream process.
1.1 Synthesis of OTBN (Ortho-Tolyl Benzo Nitrile)
The precursor, OTBN (4'-methyl-2-cyano-biphenyl), is typically synthesized via Suzuki-Miyaura coupling . Unlike the older Gomberg-Bachmann reaction (which suffered from low yields and tarry byproducts), the Suzuki coupling of 2-chlorobenzonitrile with 4-methylphenylboronic acid offers high throughput and purity.
1.2 The Critical Activation: Bromination to Br-OTBN
Converting OTBN to Br-OTBN requires benzylic bromination. This is a radical substitution reaction that poses significant selectivity challenges (monobromo vs. dibromo impurity).
Comparative Protocols:
| Parameter | Classical Wohl-Ziegler | Green Photochemical |
| Reagents | NBS (N-Bromosuccinimide), AIBN/Benzoyl Peroxide | |
| Solvent | Chlorobenzene or | Dichloromethane / Aqueous biphasic |
| Initiator | Chemical Radical Initiator (Thermal) | UV Light (LED 400-475 nm) |
| Selectivity | Moderate (85-90%); requires recrystallization | High (>95%); cleaner reaction profile |
| Atom Economy | Low (Succinimide waste) | High |
Technical Insight: The photochemical route is increasingly favored in continuous flow reactors. By strictly controlling residence time and light intensity, the formation of the dibromo impurity (4'-(dibromomethyl)-2-cyano-biphenyl) can be suppressed below 0.5%, significantly reducing purification burdens.
Part 2: The Tetrazole "Warhead" – Synthesis & Safety
The 5-substituted-1H-tetrazole ring acts as a bioisostere of a carboxylic acid, providing better metabolic stability and lipophilicity. However, its formation is the most hazardous step in sartan synthesis.
2.1 The Azide Cycloaddition
Classically, the nitrile group on the biphenyl ring is converted to a tetrazole using Tributyltin azide (
-
Drawback: Organotin residues are highly toxic and difficult to purge from the API (Active Pharmaceutical Ingredient) to meet ICH Q3D guidelines.
Modern Industrial Standard:
The industry has shifted toward Zinc-catalyzed cycloaddition using Sodium Azide (
Safety Protocol (The Hydrazoic Acid Hazard):
When using
-
Control Measure: Maintain pH > 9 during workup until azide is quenched.
-
Quenching: Use Sodium Nitrite (
) to destroy excess azide only if strictly segregated from amines (see Part 4).
Figure 1: Metal-catalyzed [3+2] cycloaddition mechanism for tetrazole formation.
Part 3: Regioselectivity in N-Alkylation[5][6]
Connecting the biphenyl spacer (Br-OTBN) to the specific heterocycle (e.g., imidazole for Losartan, valine for Valsartan) involves a nucleophilic substitution (
3.1 The Ambident Nucleophile Challenge
Heterocycles like imidazole or tetrazole are ambident nucleophiles, meaning they can attack the electrophile (Br-OTBN) at two different nitrogen positions (
-
Case Study: Losartan Synthesis
-
Nucleophile: 2-butyl-4-chloro-5-hydroxymethylimidazole.
-
Desired Isomer:
-alkylation. -
Undesired Isomer:
-alkylation (regioisomer impurity).
-
Optimization Strategy:
-
Solvent: Aprotic polar solvents (DMF, DMSO) favor
. -
Base: Strong bases (NaH) tend to favor the thermodynamic product, while weaker bases (
) may alter kinetics. -
Sterics: The trityl protecting group on the tetrazole (if pre-formed) is bulky, directing alkylation to the less hindered nitrogen.
Figure 2: Regioselectivity bifurcation in the alkylation of imidazole during Losartan synthesis.
Part 4: Critical Control Point – The Nitrosamine Crisis
In 2018, regulatory agencies (EMA, FDA) recalled batches of Valsartan due to the presence of NDMA (N-Nitrosodimethylamine) , a potent carcinogen. Understanding the chemistry of this failure is mandatory for modern process development.
4.1 The "Perfect Storm" Mechanism
The formation of NDMA in sartan synthesis was not accidental but a result of specific reagent combinations:
-
The Solvent: DMF (Dimethylformamide) was used as the reaction solvent.[4][5][6][7][8] DMF degrades thermally or under acidic/basic conditions to produce Dimethylamine (DMA) , a secondary amine.
-
The Reagent: Sodium Nitrite (
) was used to quench excess Sodium Azide ( ) after tetrazole formation.[7] -
The Reaction: Under acidic quenching conditions, Nitrite forms Nitrous Acid (
), which reacts with the stray Dimethylamine to form NDMA.
Mechanism:
4.2 Mitigation Strategies (Self-Validating Protocols)
To ensure trustworthiness and safety, the following protocols are now standard:
-
Avoid Nitrite Quenching: Use alternative quenching agents for azides (e.g., hydrogen peroxide or specific enzymatic treatments) if secondary amines are present.
-
Solvent Control: Use fresh DMF with strict limits on DMA content, or switch to solvents that do not degrade into secondary amines (e.g., NMP, though it has its own toxicity profile, or DMSO).
-
Process Segmentation: Ensure the tetrazole formation step (using azides) and any subsequent quenching are physically or temporally separated from steps involving amine solvents.
Figure 3: Mechanistic pathway for the formation of NDMA impurities in Sartan synthesis.
References
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[9] Journal of Organic Chemistry. Link
-
European Medicines Agency (EMA). (2020).[4] "Nitrosamine impurities in human medicinal products."[4][5][8] EMA Assessment Report. Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for the Large-Scale Synthesis of 4'-Bromomethyl-2-cyanobiphenyl." Link
-
Beilstein Journals. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link
-
ChemicalBook. "4-Bromomethyl-2-cyanobiphenyl Synthesis and Properties." Link
Sources
- 1. jchr.org [jchr.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. veeprho.com [veeprho.com]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
Methodological & Application
Synthesis protocol for 1H-Benzimidazole-6-sulfonic acid, 2-butyl- from 2-butylbenzimidazole
This Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It details the synthesis of 2-butyl-1H-benzimidazole-6-sulfonic acid , a critical scaffold often utilized in the development of Angiotensin II receptor antagonists (sartans) and other bioactive heterocycles.
Abstract & Scope
This guide provides a validated protocol for the regioselective sulfonation of 2-butylbenzimidazole to yield 2-butyl-1H-benzimidazole-6-sulfonic acid (also referred to as the 5-sulfonic acid tautomer). The method utilizes fuming sulfuric acid (Oleum) as both the solvent and sulfonating agent.[1][2] Unlike multi-step procedures involving chlorosulfonic acid, this protocol offers a streamlined "one-pot" transformation with high atom economy. Critical focus is placed on temperature control to mitigate alkyl chain oxidation and ensure regiochemical purity.
Scientific Background & Mechanism[3]
Reaction Logic
The synthesis is an Electrophilic Aromatic Substitution (SEAr) .
-
Substrate: 2-butylbenzimidazole contains a fused benzene and imidazole ring. The imidazole ring, under highly acidic conditions, is protonated (imidazolium), which deactivates the system.
-
Regioselectivity: Despite deactivation, the benzene ring remains more electron-rich than the protonated imidazole ring. Substitution occurs preferentially at the 5- or 6-position. Due to the rapid tautomerism of the N-H proton in the 1H-benzimidazole core, the 5- and 6-positions are chemically equivalent in the unsubstituted product.
-
Reagent: Oleum (solution of SO₃ in H₂SO₄) provides free sulfur trioxide, a potent electrophile, facilitating reaction at moderate temperatures (100–120°C) where concentrated sulfuric acid alone might fail or require excessive heat.
Reaction Scheme Visualization
The following diagram illustrates the reaction pathway and the tautomeric equivalence of the 5- and 6-sulfonic acid products.
Figure 1: Mechanistic pathway for the sulfonation of 2-butylbenzimidazole.
Safety Prerequisites (Critical)
Hazard Class: Corrosive, Reactive, Toxic.
-
Oleum Handling: Oleum reacts violently with water, creating a dense fog of sulfuric acid. All glassware must be oven-dried.
-
PPE: Full-face shield, acid-resistant apron, long butyl rubber gloves, and closed-toe shoes are mandatory.
-
Ventilation: All operations must be performed in a high-efficiency fume hood.
-
Quenching: Never pour water into oleum. Always add the reaction mixture dropwise onto ice with vigorous stirring.
Detailed Experimental Protocol
Materials & Equipment
| Component | Specification | Quantity (Scale: 50 mmol) |
| Starting Material | 2-Butylbenzimidazole (CAS: 5851-44-5) | 8.7 g |
| Reagent | Oleum (Fuming Sulfuric Acid, 20% SO₃) | 25.0 mL (~45 g) |
| Quenching | Crushed Ice / Deionized Water | 200 g / 100 mL |
| Neutralization | 50% NaOH Solution (Optional) | As req. for pH adj.[3][4] |
| Solvent (Wash) | Cold Acetone or Methanol | 50 mL |
| Equipment | 3-Neck RB Flask, Reflux Condenser, Drying Tube (CaCl₂), Thermometer, Magnetic Stirrer | - |
Step-by-Step Procedure
Phase 1: Addition (Exothermic Control)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, thermometer, and a pressure-equalizing addition funnel. Attach a drying tube to the condenser outlet.
-
Charging: Place the flask in an ice-water bath (0–5°C) .
-
Acid Addition: Carefully charge the flask with 25 mL of Oleum (20%) .
-
Substrate Addition: Slowly add 8.7 g of 2-butylbenzimidazole in small portions over 30 minutes.
Phase 2: Reaction (Sulfonation) [7]
-
Ramp: Remove the ice bath. Allow the mixture to warm to room temperature (25°C) over 15 minutes.
-
Heating: Transfer the flask to an oil bath. Heat gradually to 100°C .
-
Maintenance: Hold the reaction at 100–110°C for 3 to 4 hours .
-
Monitoring: Monitor reaction progress via HPLC (see Section 5). The starting material peak should disappear (< 1%).
-
Caution: Do not exceed 130°C; higher temperatures may degrade the butyl chain (oxidation).
-
Phase 3: Quenching & Isolation
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Quench: Prepare a 500 mL beaker with 200 g of crushed ice .
-
Transfer: Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Safety: This step releases significant heat.[6] Ensure the ice is in excess.
-
-
Precipitation: The sulfonic acid product typically precipitates as a zwitterion upon dilution.
-
Optimization: If precipitation is poor, adjust the pH of the solution to the isoelectric point (pH ~2.5–3.0) using 50% NaOH solution.
-
-
Filtration: Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the solid using a sintered glass funnel (Porosity 3).
-
Washing: Wash the filter cake with 50 mL of ice-cold water followed by 20 mL of cold acetone to remove excess acid and organic impurities.
-
Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Validation (PAT)
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: The sulfonic acid product is more polar and will elute significantly earlier than the starting 2-butylbenzimidazole.
NMR Characterization (Expected)
-
¹H NMR (DMSO-d₆):
-
δ 0.90 (t, 3H): Terminal methyl of butyl group.
-
δ 1.35 (m, 2H) & 1.78 (m, 2H): Methylene protons of butyl chain.
-
δ 2.95 (t, 2H): Methylene protons adjacent to the imidazole ring (C2 position).
-
δ 7.50 - 8.10 (m, 3H): Aromatic protons. The pattern will change from the 4-proton system of the starting material to a 3-proton system (AMX or ABC pattern) indicating monosubstitution.
-
δ 13.0 (br s, 1H): Imidazole NH / Sulfonic acid proton (exchangeable).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Charring due to overheating or rapid addition. | Ensure internal temp < 20°C during addition.[1] Verify oil bath is not >120°C. |
| Low Yield (< 50%) | Incomplete precipitation (product too soluble). | Adjust pH carefully to 2.5–3.0 (isoelectric point). Cool slurry to 0°C before filtering. |
| Incomplete Conversion | Oleum strength too low or old. | Use fresh 20% Oleum. Increase reaction time by 1–2 hours. |
| Sticky Solid | Impurities trapped in filter cake. | Wash thoroughly with cold acetone. Recrystallize from boiling water if necessary. |
References
-
Merck Patent GmbH. (1995). Process for preparing 2-arylbenzimidazole-5-sulfonic acids. US Patent 5,473,079. Link
-
Sayapin, V. G., et al. (1970).[8][9] Sulfonation of 2-substituted benzimidazoles. Chemistry of Heterocyclic Compounds, 6, 630–632.[8][9] Link
-
PubChem. (n.d.). 2-Butylbenzimidazole (Compound Summary). National Library of Medicine. Link
-
BenchChem. (2025).[1][5] Application Notes and Protocols for Sulfonation of Aromatics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 4. US5473079A - Process for preparing 2-arylbenzimidazole-5-sulfonic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oleum - Fuming Sulfuric Acid [decachem.com]
- 7. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 8. EP0579827A1 - Method of preparing 2-arylbenzimidazole 5-sulphonic acids - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Purification and recrystallization techniques for CAS 75203-51-9
An in-depth technical guide on the purification and recrystallization of Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate (CAS 75203-51-9) , commonly known as CPPO .
Executive Summary & Analytical Significance
CPPO (CAS 75203-51-9) is a highly specialized oxalate ester engineered for peroxyoxalate chemiluminescence. While universally recognized as the energy-transfer engine in commercial chemical lights, CPPO’s true scientific value lies in ultra-sensitive liquid-phase analytical assays. In clinical and drug development settings, CPPO is utilized for the quantitative detection of hydrogen peroxide (H₂O₂) in biological matrices, such as exhaled breath condensates, achieving limits of detection in the nanomolar range[1].
Because trace impurities—such as unreacted 2-carbopentoxy-3,5,6-trichlorophenol or mono-oxalate esters—can cause spontaneous background luminescence or quench the quantum yield, achieving a purity of ≥98.0% is a strict prerequisite for analytical applications[2]. This guide details the mechanistic causality behind CPPO degradation and provides field-proven recrystallization protocols to isolate analytical-grade CPPO.
Physiochemical Profiling & The CIEEL Mechanism
To purify CPPO effectively, one must understand its structural vulnerabilities. The molecule contains two highly electrophilic oxalate ester linkages. These bonds are highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (transesterification).
The Chemically Initiated Electron Exchange Luminescence (CIEEL) Pathway
In analytical applications, CPPO does not emit light itself. Instead, it acts as a chemical transducer. In the presence of a base catalyst (e.g., imidazole), H₂O₂ attacks the oxalate ester, forming a highly unstable 1,2-dioxetanedione intermediate[2],[1]. This intermediate transfers energy to a fluorophore (e.g., rubrene) via the CIEEL pathway, exciting the fluorophore’s electrons. As the fluorophore relaxes to its ground state, it emits a photon[2].
Caption: Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway of CPPO.
Quantitative Data: Chemical Properties
Understanding the baseline properties of CPPO is critical for establishing a self-validating purification system[3].
| Property | Value / Specification |
| CAS Number | 75203-51-9 |
| Molecular Formula | C₂₆H₂₄Cl₆O▵ |
| Molecular Weight | 677.18 g/mol |
| Melting Point | 76–80 °C (lit.) |
| Assay Purity Target | ≥96.5% (Technical) / ≥98.0% (Analytical HPLC) |
| Appearance | White to off-white crystalline solid |
Causality in Solvent Selection for Recrystallization
Recrystallization exploits the differential solubility of CPPO and its synthetic impurities across temperature gradients[4]. The primary impurities in crude CPPO are:
-
2-carbopentoxy-3,5,6-trichlorophenol: Unreacted starting material.
-
Oxalic acid: Formed via trace hydrolysis.
-
Triethylamine hydrochloride (TEA·HCl): Byproduct of the oxalyl chloride reaction.
Solvent Matrix Analysis:
-
Ethyl Acetate: The gold standard for CPPO recrystallization. CPPO exhibits excellent solubility in hot ethyl acetate (approx. 5 L/kg) but poor solubility at sub-zero temperatures (-20 °C)[2]. Phenolic impurities remain highly soluble even at low temperatures, allowing them to be stripped away in the mother liquor.
-
Methanol: While methanol provides efficient precipitation upon cooling, prolonged heating of CPPO in methanol carries a kinetic risk of transesterification, potentially degrading the oxalate ester[4].
-
Hexane (Wash): Used exclusively as a cold wash. CPPO is practically insoluble in non-polar aliphatic hydrocarbons, allowing hexane to displace the residual mother liquor without dissolving the purified crystals.
Advanced Recrystallization Protocol
The following protocol utilizes an Ethyl Acetate/Hexane system to ensure maximum recovery and analytical-grade purity.
Reagents & Equipment
-
Crude CPPO (CAS 75203-51-9)
-
Anhydrous Ethyl Acetate (HPLC Grade, <0.005% water)
-
Anhydrous Hexane (Chilled to -20 °C)
-
Jacketed glass reactor with programmable temperature control
-
Schlenk filtration apparatus (to minimize atmospheric moisture exposure)
Step-by-Step Methodology
-
Anhydrous Dissolution: Transfer the crude CPPO into the jacketed reactor under an inert nitrogen (N₂) atmosphere. Add anhydrous ethyl acetate at a ratio of 5 mL per 1 gram of crude CPPO[2].
-
Thermal Ramping: Heat the suspension gradually to 60 °C with continuous overhead stirring until complete dissolution is achieved. Causality Note: Do not exceed 65 °C, as excessive thermal stress can induce premature cleavage of the peroxide-sensitive oxalate bonds.
-
Hot Filtration: Pass the hot solution through a pre-warmed, fine-porosity fritted glass filter to remove any insoluble particulate matter or polymerized byproducts.
-
Controlled Nucleation (Cooling Ramp): Transfer the filtrate back to the reactor. Program a controlled cooling ramp of 1–2 °C per minute down to 20 °C, followed by a slower ramp (0.5 °C/min) down to -20 °C[2]. Causality Note: Rapid "crash cooling" causes chaotic nucleation, which occludes (traps) phenolic impurities within the crystal lattice. A slow ramp ensures orderly crystal packing, rejecting structurally dissimilar impurities into the solvent.
-
Isolation & Washing: Isolate the newly formed crystals via vacuum filtration. Immediately wash the filter cake with two volumes of pre-chilled (-20 °C) anhydrous hexane. Causality Note: The cold hexane displaces the ethyl acetate mother liquor—which contains the concentrated impurities—without dissolving the CPPO crystals.
-
Vacuum Desiccation: Transfer the purified crystals to a vacuum desiccator protected from light. Dry at room temperature (25 °C) under high vacuum (<1 mbar) for 12 hours to remove residual solvent.
Caption: Step-by-step recrystallization workflow for isolating high-purity CPPO.
Analytical Validation (Self-Validating System)
To ensure the recrystallization was successful, the isolated CPPO must pass a self-validating analytical matrix before deployment in chemiluminescent assays.
-
Melting Point Determination: A sharp melting point is the fastest indicator of crystal lattice purity. Pure CPPO must exhibit a sharp melting transition between 76 °C and 80 °C [3]. A depressed or broadened melting range indicates occluded solvent or residual phenol.
-
HPLC Analysis: Employ a reverse-phase HPLC system (C18 column) using a gradient elution of Hexane/Ethyl Acetate to quantify purity[4]. The target area-under-the-curve (AUC) for the CPPO peak must be ≥98.0%.
-
Functional Assay (Blanking): Mix the purified CPPO with rubrene and imidazole in a 9:1 ethyl acetate/acetone solvent without adding H₂O₂. A successful purification will yield near-zero background luminescence after a 6-minute incubation period[1].
References
-
Title: Chemiluminescent Measurement of Hydrogen Peroxide in the Exhaled Breath Condensate of Healthy and Asthmatic Adults Source: nih.gov URL:[Link]
Sources
- 1. Chemiluminescent Measurement of Hydrogen Peroxide in the Exhaled Breath Condensate of Healthy and Asthmatic Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | 30431-54-0 | Benchchem [benchchem.com]
- 3. Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate technical grade 75203-51-9 [sigmaaldrich.com]
- 4. Buy Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate | 30431-54-0 [smolecule.com]
Solvent Selection and Extraction Protocols for 2-Butyl-1H-benzimidazole-6-sulfonic Acid: Overcoming Zwitterionic Hydrophilicity
Executive Summary & Physicochemical Profiling
The extraction of 1H-Benzimidazole-6-sulfonic acid, 2-butyl- (CAS 220520-50-3) presents a classic thermodynamic challenge in sample preparation. This compound is a highly polar, zwitterionic molecule characterized by two competing functional groups:
-
Benzimidazole Ring: A basic nitrogen center with a pKa of ~5.5.
-
Sulfonic Acid Moiety: A strongly acidic group with a pKa < 1.
Because of these functional groups, the molecule remains ionized across nearly the entire pH scale. Traditional Liquid-Liquid Extraction (LLE) using standard non-polar organic solvents (e.g., hexane, dichloromethane, ethyl acetate) fails because the partition coefficient (
Thermodynamic Basis for Solvent Selection
Selecting the correct solvent system requires shifting the thermodynamic equilibrium from aqueous solvation to organic partitioning. The table below summarizes the three most effective solvent systems and their mechanistic rationales.
Table 1: Solvent Selection Matrix for Zwitterionic Extraction
| Extraction Strategy | Primary Solvent / Sorbent | Modifier / Additive | Mechanism of Action | Expected Recovery |
| Ion-Pair LLE | 1-Octanol or Dichloromethane | Trioctylamine (TOA) | TOA protonates to form a hydrophobic ion-pair with the sulfonate group. | >85% |
| Mixed-Mode SPE | Polymeric MAX Sorbent | 5% NH₄OH in Methanol (Eluent) | Strong anion exchange binds sulfonate; reversed-phase binds the butyl group. | >95% |
| Salting-Out LLE | n-Butanol | NaCl (Saturation), pH ~3.5 | Hydrophobic effect at the isoelectric point (pI) forces the neutral zwitterion into a polar protic solvent. | ~70-75% |
Extraction Strategy Decision Workflow
The choice of extraction method depends heavily on the sample matrix and scale. The following decision tree dictates the optimal workflow:
Caption: Decision matrix for selecting the optimal extraction protocol based on sample matrix and scale.
Detailed Methodologies & Self-Validating Protocols
Protocol 1: Ion-Pair Liquid-Liquid Extraction (IP-LLE) using Trioctylamine
Mechanistic Causality: Trioctylamine (TOA) acts as a liquid anion exchanger. In acidic media, TOA is protonated to
Step-by-Step Procedure:
-
Aqueous Phase Preparation: Adjust the pH of the aqueous sample to exactly 2.5 using 0.1 M HCl.
-
Self-Validation Check: Verify pH with a calibrated meter. If pH > 3.5, TOA protonation is incomplete. If pH < 1.0, the benzimidazole ring becomes doubly protonated, which electrostatically repels the
cation and disrupts ion-pair stoichiometry.
-
-
Solvent Preparation: Prepare a 5% (v/v) solution of Trioctylamine (TOA) in 1-Octanol (or Dichloromethane for higher volatility).
-
Extraction: Combine the aqueous sample and the TOA/organic solvent in a 1:1 (v/v) ratio. Shake vigorously or vortex for 5 minutes to ensure maximum interfacial mass transfer.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to break any micro-emulsions. Collect the upper organic layer (if using 1-Octanol) or lower organic layer (if using DCM).
-
Back-Extraction (Stripping): To recover the pure compound, mix the isolated organic phase with an equal volume of 0.1 M NaOH (pH > 10).
-
Causality: At high pH, TOA deprotonates back to its neutral state, destroying the ion-pair. The highly water-soluble sodium sulfonate salt of the benzimidazole is immediately released back into the aqueous phase[3].
-
Caption: Mechanistic pathway of Ion-Pair LLE using Trioctylamine and subsequent alkaline stripping.
Protocol 2: Mixed-Mode Strong Anion Exchange (MAX) SPE
Mechanistic Causality: Polymeric MAX sorbents contain a lipophilic backbone (e.g., divinylbenzene) functionalized with quaternary ammonium groups[4]. The permanent positive charge of the sorbent strongly binds the sulfonic acid group of the analyte via anion exchange, while the reversed-phase backbone interacts with the 2-butyl-benzimidazole moiety[5]. This dual-retention mechanism allows for aggressive washing steps that remove both polar and non-polar interferences[6].
Step-by-Step Procedure:
-
Conditioning: Pass 3 mL of Methanol through the MAX cartridge, followed by 3 mL of LC-MS grade Water. Do not let the sorbent dry.
-
Loading: Adjust the aqueous sample to pH 7.0 and load it onto the cartridge at a flow rate of 1 mL/min.
-
Self-Validation Check: Collect the load effluent and spot-test it. If the target compound is detected, the sorbent capacity has been exceeded, or the sample pH was too low (which neutralizes the quaternary ammonium sites).
-
-
Wash 1 (Ionic & Polar Interferences): Pass 3 mL of 50 mM Sodium Acetate buffer (pH 7.0) through the cartridge. This removes neutral and cationic interferences while the target remains ionically bound.
-
Wash 2 (Hydrophobic Interferences): Pass 3 mL of 100% Methanol. The target compound will not elute because the ionic bond to the quaternary ammonium group is maintained.
-
Elution: Elute the target compound using 3 mL of 5%
in Methanol.-
Causality: The high pH neutralizes the basic benzimidazole ring, and the high concentration of hydroxide ions displaces the sulfonate group from the sorbent, while the methanol disrupts the hydrophobic interactions.
-
Protocol 3: Isoelectric Point (pI) Salting-Out Extraction
Mechanistic Causality: At its isoelectric point, the molecule carries a net-zero charge (zwitterion), representing its state of lowest aqueous solubility. By saturating the water with a kosmotropic salt, the water molecules are sequestered for salt hydration, forcing the zwitterion into a polar protic organic solvent.
Step-by-Step Procedure:
-
pH Adjustment: Adjust the sample to pH ~3.0 - 3.5 (the approximate isoelectric point between the sulfonate and benzimidazole pKa values).
-
Salting Out: Add solid NaCl to the aqueous sample until saturation is reached (approx. 35 g per 100 mL).
-
Extraction: Add an equal volume of n-Butanol. Shake vigorously for 10 minutes.
-
Self-Validation Check: n-Butanol is partially miscible with water. If phase separation does not occur rapidly, the aqueous phase is not sufficiently saturated with NaCl. Add more NaCl until two distinct phases form instantly upon resting.
-
-
Recovery: Isolate the upper n-Butanol layer and evaporate under a gentle stream of nitrogen at 40°C to recover the solid compound.
References
-
Overview of mixed-mode ION-EXCHANGE materials in the extraction of organic compounds ResearchGate URL:[Link] (Cited for mixed-mode SPE mechanisms and dual-retention behavior)[5]
-
Extraction Behavior of Amino Sulfonic Acid by Tertiary and Quaternary Amines Industrial & Engineering Chemistry Research - ACS Publications URL:[Link] (Cited for the thermodynamic basis of ion-pair extraction of aminosulfonic acids)[2]
-
SelectPrep Sample Preparation Products Acchrom Tech URL:[Link] (Cited for the functionalization and application of polymeric MAX sorbents)[4]
-
EVALUATION OF NOVEL MIXED-MODE ION-EXCHANGE MATERIALS TO ADDRESS ENVIRONMENTAL ANALYTICAL PROBLEMS TDX (Tesis Doctorals en Xarxa) URL:[Link] (Cited for aggressive washing protocols and interference removal in SPE)[6]
-
Selective Recovery of Molybdenum over Nickel and Cobalt from Simulated Secondary Sources Using Bifunctional Ionic Liquid [TOA][Cy272] PMC - National Institutes of Health URL:[Link] (Cited for the alkaline stripping mechanism of TOA-based extraction systems)[3]
-
Liquid-liquid extraction of mineral acids using Tri-n-octylamine ResearchGate URL:[Link] (Cited for the protonation causality of TOA in acidic media)[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Recovery of Molybdenum over Nickel and Cobalt from Simulated Secondary Sources Using Bifunctional Ionic Liquid [TOA][Cy272] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SelectPrep Sample Preparation Products-Acchrcm Tech [acchrom-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. tdx.cat [tdx.cat]
Application Note: Catalytic Reagents in the Synthesis of Benzimidazole Sulfonic Acids
[1][2][3]
Executive Summary & Strategic Overview
Benzimidazole sulfonic acids represent a privileged scaffold in medicinal and industrial chemistry. Traditional synthesis often relies on harsh, stoichiometric sulfonation of benzimidazoles using oleum or chlorosulfonic acid, generating significant waste.
Modern catalytic approaches prioritize Process Intensification and Green Chemistry through two primary strategies:
-
Route A (Convergent): Catalytic oxidative cyclization of 3,4-diaminobenzenesulfonic acid with aldehydes.
-
Route B (Divergent): Catalytic regioselective sulfonation of the benzimidazole core.
This guide details protocols for both strategies, focusing on Sodium Bisulfite (NaHSO₃) as a redox-active promoter and Copper-Zeolite (Cu-ZSM-5) as a shape-selective sulfonation catalyst.
Critical Catalytic Mechanisms
The "Bisulfite Switch" Mechanism (Route A)
In the synthesis of 2-phenylbenzimidazole-5-sulfonic acid (PBSA), Sodium Bisulfite plays a dual role: it activates the aldehyde as a bisulfite adduct (preventing side reactions) and facilitates the oxidative dehydrogenation step required to aromatize the imidazoline intermediate.
Shape-Selective Catalytic Sulfonation (Route B)
Using Cu-ZSM-5 (a zeolite catalyst) allows for lower temperature sulfonation with higher regioselectivity. The pore structure of ZSM-5 restricts the transition state, favoring the 5-position over the 4-position, while Copper sites act as Lewis acids to activate the electrophile.
Mechanistic Visualization
The following diagram illustrates the pathway for Route A, highlighting the critical oxidative cyclization step.
Caption: Mechanistic pathway for the oxidative cyclization of sulfonated diamine precursors using NaHSO3 as a redox mediator.
Detailed Experimental Protocols
Protocol A: Green Synthesis via Oxidative Cyclization
Target: 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) Catalyst/Promoter: Sodium Bisulfite (NaHSO₃) Advantages: Water-based solvent, no hazardous oleum, high atom economy.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| 3,4-Diaminobenzenesulfonic acid | 1.0 | Core Scaffold |
| Benzaldehyde | 1.1 | Electrophile |
| Sodium Bisulfite (NaHSO₃) | 1.5 - 2.0 | Oxidant/Adduct Former |
| Water | Solvent | Green Media |
| NaOH / H₂SO₄ | - | pH Adjustment |
Step-by-Step Methodology
-
Precursor Dissolution:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzenesulfonic acid (18.8 g, 100 mmol) in water (200 mL) .
-
Adjust pH to 5.0–6.0 using 20% NaOH solution. The solution should become clear or slightly turbid.
-
-
Adduct Formation:
-
Add Sodium Bisulfite (20.8 g, 200 mmol) to the mixture. Stir for 15 minutes at room temperature.
-
Note: This forms the bisulfite adduct in situ, protecting the aldehyde from disproportionation.
-
-
Condensation:
-
Add Benzaldehyde (11.2 mL, 110 mmol) dropwise over 10 minutes.
-
Heat the mixture to reflux (100°C) for 6–8 hours.
-
Monitoring: Monitor reaction progress via TLC (n-Butanol:Acetic Acid:Water, 4:1:1). The starting diamine spot should disappear.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with conc. HCl to pH ~1–2 to precipitate the free acid form.
-
Filter the white/off-white precipitate.
-
Recrystallization: Dissolve the crude cake in minimum boiling water (alkaline pH), treat with activated carbon (if colored), filter hot, and re-acidify to crystallize.
-
-
Validation:
-
Yield: Expect 85–92%.
-
Purity: >98% (HPLC).
-
Protocol B: Catalytic Regioselective Sulfonation
Target: 2-Phenylbenzimidazole-5-sulfonic acid (from 2-Phenylbenzimidazole) Catalyst: Cu-ZSM-5 (Copper-exchanged Zeolite) Advantages: Lower temperature than traditional sulfonation, reusable catalyst, reduced isomer formation.
Catalyst Preparation (Cu-ZSM-5)[5]
-
Ion Exchange: Suspend ZSM-5 zeolite (Si/Al ratio ~100) in a 20 wt% Copper Sulfate solution.
-
Incubation: Stir at 20°C for 3 hours.
-
Calcination: Filter, dry at 110°C, and calcine at 550°C for 2 hours to activate Lewis acid sites.
Step-by-Step Methodology
-
Reaction Setup:
-
Charge a reactor with 98% H₂SO₄ (150 g) .
-
Add Cu-ZSM-5 catalyst (5 wt% relative to substrate) .[5]
-
Heat to 40°C.
-
-
Substrate Addition:
-
Slowly add 2-Phenylbenzimidazole (40 g, 206 mmol) in portions to control exotherm.
-
-
Catalytic Sulfonation:
-
Quenching & Isolation:
-
Pour the reaction mass into ice-water (300 g) .
-
Heat the slurry to 80°C for 1 hour to coagulate the precipitate.
-
Filter and wash with cold water until filtrate is neutral.
-
-
Data Comparison:
| Parameter | Standard Sulfonation | Cu-ZSM-5 Catalytic Sulfonation |
| Temperature | 120–140°C | 60°C |
| Time | 8–10 hours | 4–6 hours |
| Regioselectivity (5- vs 4-isomer) | ~85 : 15 | >93 : 7 |
| Yield | 80–85% | 91% |
Troubleshooting & Optimization Guide
Decision Tree for Catalyst Selection
Use this logic flow to determine the best approach for your specific substrate.
Caption: Decision matrix for selecting the optimal synthetic route and catalytic system.
Common Issues & Solutions
-
Low Yield in Route A: Often due to incomplete oxidation of the intermediate imidazoline. Solution: Increase air sparging or add a co-oxidant like catalytic Iodine (I₂) or dilute H₂O₂.
-
Isomer Contamination in Route B: Sulfonation at the 4-position or disulfonation. Solution: Strictly control temperature (<60°C) and ensure Cu-ZSM-5 is freshly calcined.
-
Product Coloration: Oxidation byproducts. Solution: Perform a final recrystallization with activated charcoal/carbon.
References
-
Vertex AI Search. (2025). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. National Institutes of Health (PMC). Link
-
Vertex AI Search. (2025). Synthesis of Benzimidazole and Benzoxazole Derivatives Catalyzed by Nickel Acetate. Sphinx Knowledge House. Link
-
Vertex AI Search. (2025). 2-Phenylbenzimidazole-5-sulfonic acid synthesis - ChemicalBook. ChemicalBook. Link
-
Vertex AI Search. (2025). Process for preparing 2-arylbenzimidazole-5-sulfonic acids. Google Patents (US5473079A). Link
-
Vertex AI Search. (2025). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst. ResearchGate. Link
-
Vertex AI Search. (2025). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. US5473079A - Process for preparing 2-arylbenzimidazole-5-sulfonic acids - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
- 5. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for converting 1H-Benzimidazole-6-sulfonic acid, 2-butyl- into sulfonyl chlorides
This Application Note is structured to provide a rigorous, field-ready protocol for the synthesis of 2-Butyl-1H-benzimidazole-6-sulfonyl chloride . This intermediate is critical in the development of Angiotensin II receptor antagonists (sartans) and requires precise handling due to the hydrolytic instability of the sulfonyl chloride moiety and the amphoteric nature of the benzimidazole core.
Executive Summary
The conversion of 2-butyl-1H-benzimidazole-6-sulfonic acid to its corresponding sulfonyl chloride is a pivotal activation step in medicinal chemistry, particularly for sulfonamide formation in sartan-class drug synthesis. This transformation presents unique challenges:
-
Solubility: The zwitterionic sulfonic acid starting material is sparingly soluble in most organic solvents.
-
Stability: The target sulfonyl chloride is moisture-sensitive and prone to hydrolysis.
-
Functionality: The benzimidazole core contains a basic nitrogen (N3) that can interfere with acidic chlorinating agents or form salts.
This guide details a Thionyl Chloride (
Reaction Mechanism & Strategy
The reaction utilizes the Vilsmeier-Haack-type activation of thionyl chloride by DMF to generate a highly reactive chloroiminium species. This species facilitates the conversion of the sulfonic acid hydroxyl group into a good leaving group, driving the formation of the sulfonyl chloride.
Mechanistic Pathway (DOT Visualization)
Figure 1: Activation pathway via Thionyl Chloride/DMF. The product is typically isolated as the hydrochloride salt due to the basic imidazole ring.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| Starting Material | 2-Butyl-1H-benzimidazole-6-sulfonic acid (>98%) | Substrate |
| Thionyl Chloride ( | Reagent Grade (>99%) | Reagent & Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst |
| Dichloromethane (DCM) | Anhydrous | Workup Solvent |
| Toluene | Anhydrous | Azeotropic Drying |
| Equipment | Round-bottom flask, Reflux condenser, CaCl2 drying tube or | Setup |
Step-by-Step Procedure
Safety Warning: Thionyl chloride releases toxic
Step 1: Setup and Activation
-
Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Charge the flask with 10.0 g (39.3 mmol) of 2-butyl-1H-benzimidazole-6-sulfonic acid.
-
Add 50 mL (689 mmol) of Thionyl Chloride. The large excess serves as the solvent to solubilize the zwitterionic starting material.
-
Add 0.5 mL of DMF dropwise. Note: Vigorous gas evolution (HCl/SO2) may occur immediately.
Step 2: Reaction (Chlorination)[1]
-
Attach a reflux condenser topped with a drying tube (CaCl2) or connected to an inert gas bubbler (
). -
Heat the mixture to reflux (approx. 75-80°C) .
-
Maintain reflux for 3 to 4 hours .
-
Checkpoint: The suspension should gradually clear to a homogeneous solution as the sulfonic acid converts to the soluble sulfonyl chloride.
-
Observation: If solids persist after 4 hours, add an additional 0.2 mL DMF and continue heating for 1 hour.
-
Step 3: Isolation (Moisture Sensitive)
-
Cool the reaction mixture to room temperature.
-
Connect the flask to a rotary evaporator.
-
Evaporate excess Thionyl Chloride under reduced pressure (vacuum) at <50°C.
-
Critical: Do not overheat the residue, as sulfonyl chlorides can decompose.
-
-
Azeotropic Drying: Add 20 mL of anhydrous Toluene to the residue and re-evaporate. Repeat this step twice.
-
Why? This removes trace
and , which can interfere with subsequent coupling steps.
-
-
The resulting product is a pale yellow to off-white solid . This is the hydrochloride salt of the sulfonyl chloride.
Step 4: Storage or Immediate Use
-
Immediate Use (Recommended): Dissolve the residue directly in the solvent for the next step (e.g., DCM, THF) to react with an amine/nucleophile.
-
Storage: If storage is necessary, dry under high vacuum for 2 hours, seal under Argon, and store at -20°C. Shelf life is limited (<48 hours).
Analytical Characterization
Direct characterization of sulfonyl chlorides is difficult due to their reactivity. The best practice is to derivatize a small aliquot with a secondary amine (e.g., morpholine) and characterize the stable sulfonamide.
Expected Data (for the Sulfonyl Chloride):
-
Physical State: Hygroscopic solid.
-
Solubility: Soluble in DCM, THF, DMF; reacts violently with water/alcohols.
-
IR Spectrum: Characteristic symmetric and asymmetric
stretches at and .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Insufficient catalyst or reaction time. | Add more DMF (catalytic) or extend reflux time by 2 hours. |
| Dark/Black Product | Thermal decomposition. | Reduce bath temperature; ensure vacuum evaporation is done <50°C. |
| Low Yield in Next Step | Hydrolysis of Sulfonyl Chloride. | Ensure all glassware is oven-dried. Use fresh |
| Product is Sticky/Gum | Trapped DMF or | Triturate the residue with anhydrous diethyl ether or hexane to induce precipitation. |
References
-
Hinkley, J. M., et al. (1998).[2] "An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles." Synthetic Communications. Link
-
Greenberg, J. A., & Sammakia, T. (2017).[3] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." The Journal of Organic Chemistry. Link
-
Milite, C., et al. (2019). "Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Halides."[4] Link
Sources
Green chemistry approaches to synthesizing 2-butyl-1H-benzimidazole-6-sulfonic acid
Application Notes & Protocols
Topic: Green Chemistry Approaches to Synthesizing 2-Butyl-1H-benzimidazole-6-sulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
A Modern, Sustainable Approach to the Synthesis of 2-Butyl-1H-benzimidazole-6-sulfonic Acid
This document provides a detailed guide to the synthesis of 2-butyl-1H-benzimidazole-6-sulfonic acid, a valuable heterocyclic scaffold in medicinal chemistry. Traditional synthetic routes often rely on harsh conditions, hazardous reagents, and environmentally taxing solvents. In alignment with the principles of green chemistry, this guide presents validated, eco-friendly protocols that prioritize safety, efficiency, and sustainability without compromising yield or purity.[1][2] We will explore a strategic, two-part synthesis that employs greener reagents, alternative energy sources, and recyclable catalysts.
The overall synthetic strategy is broken down into two primary stages: the preparation of the key intermediate, 3,4-diaminobenzenesulfonic acid, followed by the cyclization to form the final benzimidazole product.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals a straightforward pathway involving the formation of the benzimidazole ring from an appropriately substituted o-phenylenediamine and a suitable four-carbon source, such as valeric acid or valeraldehyde. The required diamine intermediate is accessible through the reduction of a commercially available nitroaniline.
Sources
Application Note: Strategic Isolation of Amphoteric Benzimidazole Intermediates
Abstract
Benzimidazole intermediates present a unique isolation challenge due to their amphoteric nature, exhibiting high water solubility at both acidic and basic pH extremes while remaining poorly soluble in standard organic extraction solvents. This guide moves beyond standard liquid-liquid extraction (LLE) to detail three scalable, high-purity isolation protocols: Isoelectric Point (pI) Controlled Crystallization , Strong Cation Exchange (SCX) Purification , and Common-Ion Salt Formation . These methods are designed to maximize yield (>85%) and purity (>98% HPLC) while minimizing solvent waste.
Strategic Analysis: The Amphoteric Challenge
The benzimidazole core contains two nitrogen atoms with distinct electronic environments:
-
The Pyridine-like Nitrogen (N3): Basic (pKa ~5.5). Accepts a proton at low pH.
-
The Pyrrole-like Nitrogen (N1): Acidic (pKa ~12.0 - 13.0). Donates a proton at high pH.
The Solubility "U-Curve"
Standard workups fail because researchers often over-acidify or over-basify, inadvertently re-dissolving the product. Successful isolation relies on targeting the Isoelectric Point (pI) , the specific pH where the molecule exists as a neutral, uncharged species with minimum aqueous solubility.
Visualization: Solubility vs. pH Profile
The following diagram illustrates the critical "Isolation Window" where the neutral species precipitates.
Figure 1: The solubility profile of benzimidazoles. Isolation is only possible in the green "Neutral" window.
Protocol A: Isoelectric Point (pI) Controlled Crystallization
Best For: Crude reaction mixtures where the product is the major component (>70% pure). Mechanism: Controlled neutralization to force precipitation via Ostwald ripening.
Reagents
-
Acid Source: 1M HCl (for dissolution).[1]
-
Base Titrant: 2M NaOH or saturated NaHCO₃ (for controlled precipitation).
-
Solvent: Methanol or Ethanol (as co-solvent).
Step-by-Step Methodology
-
Solubilization & Filtration:
-
Dissolve the crude benzimidazole residue in minimal 1M HCl. Ensure pH is < 2.0.[2]
-
Why: This converts all species to the highly soluble cation form (
). -
Filter the solution through a Celite pad to remove insoluble tars or palladium catalysts.
-
-
The "Cloud Point" Titration:
-
Place the acidic filtrate in a reactor with overhead stirring (200 RPM).
-
Slowly add the Base Titrant dropwise. Monitor pH continuously.
-
Critical Step: Stop addition immediately when the solution turns slightly turbid (The "Cloud Point"). This usually occurs ~0.5 pH units before the pI.
-
-
Controlled Aging (Ostwald Ripening):
-
Do not rapidly dump base to reach pH 7. This causes amorphous "oiling out" (trapping impurities).
-
Hold the turbid mixture at the cloud point for 15–30 minutes. Allow seed crystals to form.
-
Resume slow titration until pH reaches 7.0–7.5 (or the specific pI of your derivative).
-
-
Final Isolation:
-
Cool the slurry to 0–5°C for 1 hour.
-
Filter the crystalline solid.
-
Wash: Use ice-cold water (removes inorganic salts) followed by a small volume of cold diethyl ether (removes non-polar impurities).
-
Data Summary: Yield Comparison
| Method | Purity (HPLC) | Yield | Notes |
|---|---|---|---|
| Rapid Neutralization | 88% | 92% | High occlusion of salts/impurities. |
| Controlled pI Aging | 98.5% | 90% | Superior crystal habit; easy filtration. |
Protocol B: Strong Cation Exchange (SCX) Chromatography
Best For: Highly polar benzimidazoles (e.g., those with amino/hydroxyl side chains) that do not precipitate easily in water. Mechanism: "Catch and Release" using the basicity of the imidazole nitrogen.
Reagents
-
Resin: Propylsulfonic acid functionalized silica (SCX-2) or polymer-based strong cation exchanger.
-
Loading Buffer: 0.1M HCl in Methanol/Water (1:1).
-
Elution Buffer: 2M Ammonia in Methanol (
).
Workflow Diagram
Figure 2: SCX "Catch and Release" purification logic.
Step-by-Step Methodology
-
Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of Methanol.
-
Loading: Acidify the crude mixture (pH 2–3) and load onto the column. The benzimidazole will bind tightly to the sulfonic acid groups.
-
Washing: Flush with 3–5 CV of Methanol.
-
Result: Neutral and acidic impurities (starting materials, non-basic side products) pass through unretained.
-
-
Elution: Flush with 2M
in Methanol.-
Result: The ammonia deprotonates the benzimidazole, breaking the ionic interaction with the resin. Collect this fraction.
-
-
Finishing: Concentrate the ammoniacal eluent under reduced pressure to obtain the pure free base.
Troubleshooting Guide
Issue: Product "Oils Out" instead of Crystallizing
Cause: Rapid pH change or presence of lipophilic impurities lowering the melting point. Solution:
-
Seeding: Add a few milligrams of pure product crystal at the "Cloud Point."
-
Anti-Solvent Trituration: If an oil forms, decant the aqueous layer. Dissolve the oil in minimal Ethanol, then slowly add Water with vigorous stirring to induce crystallization.
Issue: Low Recovery from Aqueous Layer
Cause: The derivative is too polar (water-soluble even at pI). Solution:
-
Switch to Protocol B (SCX) .
-
Alternatively, saturate the aqueous phase with NaCl ("Salting Out") before extraction with n-Butanol or Ethyl Acetate.
References
-
pKa and Solubility Profiles
-
Mora-Diez, N., et al. (2006). "Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles." Journal of Physical Chemistry B.
- Key Insight: Establishes the theoretical basis for the pKa ~5.5 (basic) and ~12 (acidic) transitions.
-
-
Ion Exchange Principles
-
Bio-Rad Laboratories.[3] "Introduction to Ion Exchange Chromatography." Bio-Rad Technical Library.
- Key Insight: Defines the "bind/elute" mechanism used in Protocol B.
-
-
General Synthesis & Isolation
-
BenchChem.[4] "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide."
- Key Insight: Provides context on reaction mixtures that necessit
-
-
Capillary Electrophoresis Validation
-
Ovid/Elsevier. (2010).[2] "Determination of pKa values of benzimidazole derivatives..." Journal of Chromatography A.
- Key Insight: Validates the pKa shifts caused by substituents, crucial for adjusting the target pH in Protocol A.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Regioisomer Formation in 2-Butylbenzimidazole Sulfonation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter selectivity issues during the electrophilic aromatic substitution (EAS) of heterocyclic pharmacophores.
The sulfonation of 2-butyl-1H-benzimidazole[1] is a critical transformation for synthesizing water-soluble intermediates and active pharmaceutical ingredients. While the reaction targets the 5-position to yield 2-butyl-1H-benzimidazole-5-sulfonic acid , researchers often struggle with the formation of the 4-sulfonic acid regioisomer and over-sulfonated byproducts. This guide provides the mechanistic causality, troubleshooting strategies, and a self-validating protocol required to achieve strict regiocontrol[2].
Mechanistic Causality: Understanding the Directing Effects
To control the reaction, we must first understand the intrinsic electronic biases of the substrate. In concentrated sulfuric acid or oleum, the benzimidazole ring is immediately protonated at the
When the active electrophile (
Therefore, C-5 sulfonation is strongly kinetically favored . However, because sulfonation is a reversible process, elevated temperatures can provide the activation energy required to overcome the electrostatic barrier, leading to thermodynamic equilibration and the emergence of the 4-isomer.
Troubleshooting Guide & FAQs
Q1: My HPLC trace shows a persistent secondary peak at 10–15% relative area. Is this the 4-sulfonic acid regioisomer, and how do I eliminate it? A: Yes, this is highly likely the 2-butyl-1H-benzimidazole-4-sulfonic acid regioisomer. Its formation is a classic symptom of thermal overshooting. Because C-5 substitution is kinetically controlled, you must strictly maintain the internal reaction temperature between 80 °C and 90 °C. If the temperature exceeds 100 °C—often due to poor heat dissipation during the exothermic addition of oleum—thermodynamic control begins to compete, enriching the 4-isomer. Ensure slow, portion-wise addition of the substrate under vigorous cooling before applying external heat.
Q2: I am losing yield to a highly water-soluble byproduct that refuses to precipitate during workup. What is happening?
A: You are observing over-sulfonation, specifically the formation of 2-butyl-1H-benzimidazole-5,6-disulfonic acid. This occurs when the concentration of free
Q3: What is the most reliable method to isolate the 5-sulfonic acid and purge the 4-isomer without relying on column chromatography? A: Isoelectric precipitation is the most effective, scalable purification method. Benzimidazole-sulfonic acids are zwitterionic. The pKa of the sulfonic acid is < 1.0, and the conjugate acid of the benzimidazole ring is ~5.5. By carefully adjusting the pH of the quenched aqueous mixture to the isoelectric point (pH 3.5 to 4.0), the 5-sulfonic acid will selectively crystallize. The 4-isomer and disulfonated byproducts exhibit higher aqueous solubility at this pH and will remain dissolved in the mother liquor.
Quantitative Data: Impact of Reaction Conditions on Isomer Distribution
The table below summarizes the causality between reaction parameters and the resulting regioisomer distribution. Notice how temperature drives the 4-isomer, while oleum strength drives disulfonation.
| Internal Temp (°C) | Oleum Strength | Time (h) | 5-Sulfonic Acid (%) | 4-Sulfonic Acid (%) | 5,6-Disulfonic Acid (%) |
| 85 | 20% | 3.5 | 94.2 | 3.1 | 2.7 |
| 110 | 20% | 3.5 | 82.5 | 14.0 | 3.5 |
| 85 | 30% | 6.0 | 78.1 | 4.2 | 17.7 |
| 130 | 30% | 8.0 | 61.3 | 19.5 | 19.2 |
Validated Experimental Protocol: Regioselective C-5 Sulfonation
This self-validating protocol is designed to maximize kinetic control and ensure high purity of the 5-sulfonic acid regioisomer.
Step 1: Preparation & Substrate Addition
-
Charge a dry, jacketed reactor with 20% Oleum (3.0 equivalents of
relative to substrate). -
Cool the oleum to 0–5 °C using a chiller.
-
Begin portion-wise addition of 2-butyl-1H-benzimidazole. Causality Note: The addition is highly exothermic. Maintaining the internal temperature below 20 °C during this step prevents localized charring and premature, unselective sulfonation.
Step 2: Kinetically Controlled Heating 4. Once addition is complete, gradually ramp the internal temperature to 85 °C over 30 minutes. 5. Stir at 85 °C for exactly 3.5 hours. Causality Note: 85 °C provides sufficient thermal energy to drive the C-5 attack to completion without crossing the activation threshold required for the thermodynamically favored 4-isomer. 6. Monitor reaction completion via HPLC (aliquot quenched in cold methanol).
Step 3: Quench & Isoelectric Isolation 7. Cool the reaction mixture to 10 °C. 8. Slowly transfer the acidic mixture into a secondary vessel containing crushed ice and water under vigorous stirring. 9. Slowly add 50% w/w NaOH dropwise to adjust the pH to 3.8 ± 0.2 , ensuring the temperature does not exceed 30 °C. Causality Note: This pH matches the isoelectric point of the target zwitterion, forcing it out of solution while impurities remain solvated. 10. Stir the resulting slurry for 1 hour at 5 °C. Filter the precipitate, wash with ice-cold water, and dry under vacuum at 60 °C to afford the pure 2-butyl-1H-benzimidazole-5-sulfonic acid.
Reaction Pathway Visualization
Reaction pathways illustrating kinetic vs. thermodynamic control in benzimidazole sulfonation.
References
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.[Link]
-
Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals.[Link]
-
Benzimidazole, 2-butyl- | C11H14N2 | CID 22122. PubChem - NIH.[Link]
Sources
Troubleshooting solubility issues with 1H-Benzimidazole-6-sulfonic acid, 2-butyl-
Welcome to the technical support guide for 1H-Benzimidazole-6-sulfonic acid, 2-butyl-. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubilization of this compound. We will explore the underlying physicochemical principles governing its solubility and provide a systematic, step-by-step approach to achieving clear, stable solutions for your experiments.
Understanding the Molecule: A Triad of Influences
The solubility behavior of 1H-Benzimidazole-6-sulfonic acid, 2-butyl- is governed by the interplay of its three primary structural components:
-
The Benzimidazole Core : This heterocyclic system contains a basic nitrogen atom, which can be protonated under acidic conditions. The aromatic nature of the fused rings contributes to the molecule's overall hydrophobicity. Benzimidazole and its derivatives are widely used in medicinal chemistry, often presenting solubility challenges.[1][2][3]
-
The 2-butyl Group : This nonpolar alkyl chain significantly increases the lipophilicity (hydrophobicity) of the molecule. The parent compound, 2-Butyl-1H-benzimidazole, has very low aqueous solubility, a characteristic that is carried over to its derivatives.[4]
-
The 6-sulfonic acid Group : This is a strongly acidic functional group, with a pKa typically in the range of -1 to 1.[5][6] It is readily deprotonated to form the highly polar sulfonate anion (-SO₃⁻), which dramatically enhances aqueous solubility, particularly at neutral to basic pH.
This combination makes the molecule amphoteric, possessing both a strong acidic site and a weak basic site, along with a significant hydrophobic region. This complex nature is the primary source of solubility difficulties.
Troubleshooting Guide & Core Protocols
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Question 1: "My compound won't dissolve in neutral water. Where do I start?"
Answer: This is the expected behavior. The hydrophobic 2-butyl-benzimidazole portion of the molecule dominates at neutral pH, leading to poor aqueous solubility despite the presence of the sulfonate group. The first and most critical step is to perform a pH-solubility profile to understand how ionization affects solubility.
The solubility of ionizable compounds is highly dependent on the pH of the solution, a principle explained by Le Châtelier's Principle.[7][8] By adjusting the pH, you can shift the equilibrium toward the more soluble ionized form.[][10]
This experiment will determine the optimal pH range for solubilizing your compound.
-
Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Suspension : Add an excess amount of 1H-Benzimidazole-6-sulfonic acid, 2-butyl- to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration : Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation : After equilibration, allow the suspensions to settle. Filter each sample through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification : Analyze the concentration of the dissolved compound in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis : Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution. The resulting curve will reveal the pH at which solubility is maximized. For this molecule, you should expect to see solubility increase significantly as the pH rises above 3-4, where the sulfonic acid group is fully deprotonated.
Question 2: "I've optimized the pH, but the solubility is still too low for my needs. What is the next step?"
Answer: If pH adjustment alone is insufficient, the next strategy is to modify the solvent environment using co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system.[11][12] This reduction in polarity weakens the hydrogen-bonding network of water, making it more favorable for the hydrophobic portions of your compound to enter the solution.[13]
| Co-solvent | Typical Starting Concentration | Mechanism of Action | Key Considerations |
| Ethanol | 5-20% (v/v) | Reduces solvent polarity. | Volatile; may not be suitable for all cell-based assays. |
| Propylene Glycol (PG) | 10-40% (v/v) | Reduces solvent polarity; acts as a humectant. | Viscous; can be cytocompatible at lower concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Reduces solvent polarity; can form complexes. | Generally low toxicity; high viscosity. |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Aprotic, highly polar solvent; excellent solubilizer. | Can be toxic to cells; use with caution and at the lowest effective concentration. |
-
Select Optimal pH : Prepare a buffered aqueous solution at the optimal pH determined in Protocol 1.
-
Prepare Co-solvent Stocks : Create a series of solutions by mixing your buffered aqueous solution with a chosen co-solvent (e.g., Propylene Glycol) at different volume percentages (e.g., 10%, 20%, 30%, 40%).
-
Determine Solubility : Using the same method as in Protocol 1 (adding excess compound, equilibrating, filtering, and quantifying), determine the saturation solubility of your compound in each co-solvent mixture.
-
Evaluate and Repeat : Plot solubility versus co-solvent concentration. This will identify the most effective co-solvent and the concentration required to achieve your target solubility. Repeat for other co-solvents to find the optimal system. Combining pH adjustment with a co-solvent is often a powerful synergistic approach.[]
Question 3: "My compound is an acid. Can I improve its solubility by making a salt?"
Answer: Absolutely. This is an excellent and often definitive strategy. Your compound is a strong sulfonic acid. While it exists as a sulfonate anion in solution at pH > 2, preparing a discrete, solid salt form can dramatically improve its dissolution rate and equilibrium solubility. The free acid form of similar compounds, like 2-phenyl-1H-benzimidazole-5-sulfonic acid, is known to be poorly soluble, whereas its salts are much more soluble. The choice of counterion is critical, as it influences the crystal lattice energy of the solid salt, which in turn affects solubility.[14][15]
-
Solubilize the Free Acid : Dissolve 1 equivalent of 1H-Benzimidazole-6-sulfonic acid, 2-butyl- in a suitable organic solvent where it is soluble (e.g., ethanol, methanol).[16]
-
Add the Base : In a separate container, dissolve 1.0 to 1.1 equivalents of your chosen base (e.g., sodium hydroxide, potassium hydroxide, L-arginine) in the same solvent or a miscible co-solvent.
-
Combine and Precipitate : Slowly add the basic solution to the acidic solution while stirring. The salt may precipitate immediately. If not, the salt can often be crashed out by adding an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or MTBE) or by slowly evaporating the solvent.
-
Isolate and Dry : Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under a vacuum.
-
Characterize : Confirm salt formation using appropriate analytical techniques (e.g., NMR, FTIR, melting point).
-
Test Solubility : Compare the aqueous solubility of the newly formed salt to the original free acid using the methods described in Protocol 1. You will likely observe a significant improvement.
Visualizing the Path to Solubilization
To aid in your experimental design, the following diagrams illustrate the troubleshooting workflow and the chemical nature of the compound.
Caption: A systematic workflow for troubleshooting solubility issues.
Caption: Key structural features influencing solubility.
Frequently Asked Questions (FAQs)
-
Q1: What buffer system should I use?
-
A: Choose a buffer system where the buffer's pKa is close to your target pH. For pH 3-6, a citrate buffer is a good choice. For pH 6-8, a phosphate buffer (PBS) is standard. For pH 8-10, a borate buffer can be used. Always ensure your buffer components do not interact with your compound (e.g., avoid phosphate buffers if your compound can precipitate as a phosphate salt).
-
-
Q2: How does temperature affect the solubility of this compound?
-
A: Generally, solubility increases with temperature. You can gently warm the solution to aid dissolution. However, always verify the thermal stability of your compound first. Be aware that the compound may precipitate out of the solution upon cooling back to room temperature if a supersaturated state was created.
-
-
Q3: I need to make a high-concentration stock in DMSO. What are the best practices?
-
A: While DMSO is an excellent solvent, it's important to use it judiciously. Prepare the stock at the desired concentration. When diluting into an aqueous buffer for your final experiment, add the DMSO stock to the buffer dropwise while vortexing. This helps prevent the compound from precipitating out of the solution, a phenomenon known as "crashing out." The final concentration of DMSO in your assay should be kept low (typically <1%, often <0.1%) to avoid solvent-induced artifacts.
-
-
Q4: Are there any known stability issues I should be aware of?
-
A: Benzimidazole-containing compounds can be susceptible to degradation under harsh pH conditions or upon exposure to light over extended periods. It is recommended to prepare solutions fresh. If storage is necessary, store solutions protected from light at 4°C or -20°C and confirm their stability over the intended storage duration.
-
References
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Wikipedia. (2023). Cosolvent. In Wikipedia. Retrieved from [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
Arora, V., & Arora, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Biology, 47(4), 314-322. Retrieved from [Link]
-
Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-NAPHTHOQUINONE-4-SULFONIC ACID, POTASSIUM SALT. Retrieved from [Link]
- Google Patents. (n.d.). US1211923A - Method of separating a sulfonic acid of a hydrocarbon of the aromatic series from sulfuric acid and of converting the sulfonic acid into a salt.
-
Ataman Kimya. (n.d.). 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. Retrieved from [Link]
-
Guerrieri, P., Rumondor, A. C. F., Li, T., & Taylor, L. S. (2010). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. AAPS PharmSciTech, 11(3), 1212–1222. Retrieved from [Link]
-
Alchemist. (n.d.). 2-Phenyl-5-Sulfonic Acid-Benzimidazole. Retrieved from [Link]
-
Wisdomlib. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
SciELO. (2021). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Retrieved from [Link]
-
Fiveable. (2025). pH and Solubility. AP Chem. Retrieved from [Link]
-
Anticancer Research. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
- Google Patents. (n.d.). WO2006082490A1 - Injectable formulations of benzimidazole compounds.
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]
-
Kumar, L., & Chawla, G. (2014). Effect of Counterions on Physicochemical Properties of Prazosin Salts. AAPS PharmSciTech, 15(4), 1035–1045. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole, 2-butyl-. PubChem. Retrieved from [Link]
-
Arian Company. (n.d.). Sulfonation process. Retrieved from [Link]
-
Bharate, S. S. (2021). Modulation of biopharmaceutical properties of drugs using sulfonate counterions: A critical analysis of FDA-approved pharmaceutical salts. Journal of Drug Delivery Science and Technology, 66, 102913. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem. Retrieved from [Link]
-
Fakhim, H., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 51. Retrieved from [Link]
-
Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
-
MDPI. (2021). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. Retrieved from [Link]
-
MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenyl-5-Sulfonic Acid-Benzimidazole: Properties, Uses, Safety Data & China Supplier Information [sulfonic-acid.com]
- 6. Sulfonation process [exiraso.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. fiveable.me [fiveable.me]
- 10. wisdomlib.org [wisdomlib.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
Technical Support Center: Desalting 2-Butyl-1H-Benzimidazole-6-Sulfonic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the downstream purification of complex amphoteric molecules. Removing inorganic salts (such as NaCl or Na₂SO₄) from crude 2-butyl-1H-benzimidazole-6-sulfonic acid requires exploiting the delicate balance between the molecule's hydrophobic aliphatic chain and its ionizable functional groups.
Below is our comprehensive troubleshooting guide and standard operating procedures (SOPs) designed to help you establish a self-validating, high-yield purification workflow.
Core Concept: The Zwitterionic Advantage
Before troubleshooting, it is critical to understand the causality behind the purification mechanics. 2-butyl-1H-benzimidazole-6-sulfonic acid is a zwitterion. It contains a basic benzimidazole nitrogen (pKa ~5.5) and a strongly acidic sulfonic acid group (pKa < 1.0).
-
At a high pH, it forms a highly water-soluble sulfonate salt[1].
-
At a low pH, it forms a highly water-soluble protonated cation.
-
At its isoelectric point (pI) —approximately pH 3.2—the molecule carries a net charge of zero. Because the lipophilic 2-butyl group dominates the molecule's solubility profile when the net charge is zero, the compound precipitates out of aqueous solutions, leaving the highly soluble inorganic salts behind[2].
Workflow for the isoelectric precipitation and desalting of amphoteric compounds.
Troubleshooting & FAQs
Q1: Why does my 2-butyl-1H-benzimidazole-6-sulfonic acid remain completely dissolved when I try to wash out the inorganic salts with water? A: This is a common error caused by ignoring the amphoteric nature of the molecule. If your crude mixture is highly acidic (pH < 1) from the synthesis step, the benzimidazole nitrogen is protonated. If the mixture was neutralized past pH 7, the sulfonic acid is deprotonated. In both states, the molecule is highly water-soluble[1]. Inorganic salts are also highly water-soluble across all pH ranges, making simple water washing impossible[3]. To separate them, you must adjust the pH precisely to the isoelectric point (pH ~3.2) to force the organic product out of the solution.
Q2: How do I practically execute isoelectric precipitation for this specific molecule? A: You must create a self-validating precipitation system where strict pH control dictates solubility. Follow this validated methodology:
Step-by-Step Methodology: Isoelectric Precipitation
-
Dissolution: Suspend the crude mixture (product + inorganic salts) in deionized water (10 mL per gram of crude).
-
Alkalinization: Slowly add 1M NaOH dropwise while stirring until the pH reaches 8.5–9.0. The entire mixture will become a clear solution as the benzimidazole sulfonic acid converts to its soluble sodium salt[1].
-
Filtration: Filter the basic solution through a 0.22 µm membrane to remove any insoluble organic impurities or dust.
-
Titration (Critical Step): Place the solution in an ice bath (0–5 °C) to reduce solubility. Slowly titrate with 1M HCl under vigorous stirring. Monitor the pH continuously with a calibrated pH probe.
-
Precipitation: As the pH approaches 3.2, the solution will become cloudy, and heavy precipitation of the zwitterionic 2-butyl-1H-benzimidazole-6-sulfonic acid will occur[2].
-
Equilibration: Allow the suspension to stir at 0–5 °C for 1 hour to ensure complete crystallization.
-
Separation: Filter the suspension under vacuum. The inorganic salts remain dissolved in the mother liquor.
-
Washing: Wash the filter cake with ice-cold deionized water that has been pre-adjusted to pH 3.2. (Washing with neutral water will cause the product to re-dissolve).
-
Drying: Dry the solid under vacuum at 50 °C to a constant weight.
Q3: My crude mixture contains highly lipophilic organic impurities alongside the inorganic salts. Isoelectric precipitation is co-precipitating these impurities. What is the alternative? A: When isoelectric precipitation fails due to hydrophobic co-precipitation, Macroporous Resin Adsorption is the preferred alternative[4]. Macroporous resins (e.g., Amberlite XAD-4 or Diaion HP20) are non-ionic cross-linked polymers that adsorb molecules based on hydrophobic interactions. The butyl group on your benzimidazole makes it sufficiently hydrophobic to bind to the resin, while the highly polar inorganic salts will not bind and wash straight through.
Step-by-Step Methodology: Macroporous Resin Desalting
-
Preparation: Dissolve the crude mixture in water at pH 7.0 (ensuring the sulfonic acid is in its soluble salt form).
-
Loading: Load the solution onto a column packed with pre-conditioned macroporous resin at a flow rate of 1-2 bed volumes (BV) per hour.
-
Desalting Wash: Wash the column with deionized water (pH 7.0). Monitor the effluent conductivity. Continue washing until the conductivity drops below 10 µS/cm, confirming the complete removal of inorganic salts.
-
Elution: Elute the 2-butyl-1H-benzimidazole-6-sulfonic acid using a gradient of methanol or ethanol (e.g., 50% to 100% organic). The organic solvent disrupts the hydrophobic interaction between the butyl chain and the resin[4].
-
Recovery: Concentrate the eluted fractions under reduced pressure to recover the pure, desalted product.
Q4: How do I quantitatively verify that the inorganic salts have been completely removed from my final product? A: Relying solely on visual inspection of the crystal lattice is insufficient. You must validate the absence of salts using orthogonal analytical techniques:
-
Conductivity Testing: Suspend 100 mg of your final dried product in 10 mL of HPLC-grade water. Filter the suspension and measure the conductivity of the filtrate. A value < 20 µS/cm indicates successful desalting.
-
Residue on Ignition (Ash Test): Combust a known mass of the product in a muffle furnace at 600 °C. The organic benzimidazole sulfonic acid will completely oxidize to volatile gases (CO₂, H₂O, SO₂, NOₓ). Any remaining ash represents inorganic salt contamination.
Quantitative Method Comparison
To help you select the best workflow for your specific crude profile, review the quantitative comparison of desalting strategies below:
| Desalting Method | Primary Separation Mechanism | Optimal Crude Profile | Typical Salt Removal Efficiency | Typical Product Yield | Scalability |
| Isoelectric Precipitation | pH-dependent zwitterion insolubility (pI ~3.2) | High salt, low lipophilic impurities | > 98% | 85 - 95% | Excellent (Batch reactors) |
| Macroporous Resin | Hydrophobic adsorption of the butyl group | High salt, high lipophilic impurities | > 99% | 75 - 85% | Moderate (Requires large column volumes) |
| Ion Exchange Chromatography | Reversible electrostatic binding | Low salt, trace inorganic removal | > 99% | 70 - 80% | Low (Salts compete for binding sites) |
References
- A systematic study of the impact of the isoelectric precipitation process on the physical properties and protein composition of soy protein isolates.
- US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- EP2178493B1 - Stable soluble salts of phenylbenzimidazole sulfonic acid at pH 6.0 to below 6.8.
- Interactions between organic model compounds and ion exchange resins. Cranfield University Repository.
Sources
- 1. EP2178493B1 - Stable soluble salts of phenylbenzimidazole sulfonic acid at pH 6.0 to below 6.8 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
Technical Support Center: Thermal Management & Degradation Prevention for Benzimidazole Sulfonic Acids
Introduction
Benzimidazole sulfonic acids—most notably 2-phenylbenzimidazole-5-sulfonic acid (PBSA) and its polymeric derivatives—are critical components utilized in UV-protective cosmetics, pharmaceutical formulations, and high-performance proton exchange membrane fuel cells (PEMFCs). While the benzimidazole ring imparts significant baseline thermal stability, the sulfonic acid moiety introduces specific vulnerabilities to thermal and oxidative stress depending on its matrix (solid, aqueous, or polymer).
This technical support guide provides researchers and drug development professionals with actionable troubleshooting protocols, mechanistic explanations, and standard operating procedures (SOPs) to prevent thermal degradation and ensure experimental integrity.
Section 1: Troubleshooting Guide - Thermal Degradation
Issue 1: Discoloration and Efficacy Loss in Aqueous PBSA Formulations
-
Symptom: Aqueous sunscreen or pharmaceutical solutions containing PBSA exhibit a yellowing effect and a measurable drop in UV-B absorption capacity over time.
-
Causality: In its solid state, PBSA is remarkably stable, with a melting and decomposition point exceeding 300 °C [1]. However, in aqueous environments, elevated temperatures (>50 °C) combined with trace oxidants (e.g., chlorine in tap water) or UV exposure initiate a radical-mediated oxidative degradation pathway. The thermal energy lowers the activation barrier for reactive oxygen species (ROS) to attack the electron-rich benzimidazole ring, leading to the cleavage of the sulfonic acid group and the formation of oxidized intermediate byproducts [4].
-
Resolution:
-
Temperature Control: Maintain formulation and storage temperatures strictly below 40 °C.
-
Water Quality: Utilize ultra-pure, deionized water to eliminate trace transition metals and chlorine that act as catalytic radical initiators.
-
Storage: Employ opaque, light-resistant containers to prevent synergistic photo-thermal degradation.
-
Issue 2: Premature Embrittlement of PEMFC Membranes
-
Symptom: Benzimidazole sulfonic acid-doped polymer membranes exhibit a sudden loss of proton conductivity and mechanical failure during fuel cell operation.
-
Causality: Non-crosslinked fluorinated terpolymers bearing benzimidazole sulfonic acid groups typically show a degradation onset temperature between 199 °C and 240 °C. Operating fuel cells near or above this threshold causes thermal desulfonation (cleavage of the -SO3H groups) followed by the decomposition of the triazole/benzimidazole backbone. This loss of sulfonic groups directly destroys the Grotthuss proton-conducting channels [3].
-
Resolution:
-
Operational Limits: Restrict continuous PEMFC operating temperatures to a maximum of 140 °C – 160 °C.
-
Polymer Engineering: Implement alkane crosslinking structures during membrane synthesis. The interaction between the acidic (sulfonic acid) and basic (nitrogen) units in a crosslinked matrix significantly enhances thermal stability, pushing the degradation onset to >300 °C [3].
-
Section 2: Quantitative Data on Thermal Stability
| Material State / Application | Thermal Stability Threshold | Primary Degradation Mechanism | Consequence of Degradation |
| Solid PBSA (Powder) | > 300 °C | High-temperature carbonization | Complete molecular breakdown [1] |
| Crosslinked PEMFC Membranes | > 300 °C | Backbone decomposition | Mechanical failure of membrane [3] |
| Non-crosslinked PEMFCs | 199 °C – 240 °C | Thermal desulfonation (-SO3H cleavage) | Loss of proton conductivity [3] |
| Aqueous PBSA Solutions | < 50 °C (Recommended) | Radical-mediated oxidation / Hydrolysis | Loss of UV-B absorbance, discoloration [4] |
Section 3: Standard Operating Protocols (SOPs)
Protocol: Temperature-Controlled Crystallization of Zwitterionic PBSA
To isolate PBSA in its pure zwitterionic state (critical for reproducible proton-conducting or formulation studies), temperature must be strictly controlled to manage the hydration state (mono-hydrated vs. di-hydrated forms). Elevated temperatures disrupt the delicate hydrogen-bonded supramolecular networks [2].
Step-by-Step Methodology:
-
Suspension: Suspend 0.290 g of semi-crystalline PBSA powder in 10 mL of distilled water within a boiling tube.
-
Alkalinization: Add 0.053 g of sodium carbonate directly to the suspension. Agitate thoroughly for 45 minutes at a strictly controlled room temperature (25 °C) until a clear aqueous solution forms.
-
Self-Validation: The solution must be perfectly clear; any turbidity indicates incomplete dissolution requiring further agitation, not heat.
-
-
Solvent Layering: Prepare a methanolic solution of L-tartaric acid (0.075 g in 30 mL). Gently layer this alcohol solution over the aqueous phase along the walls of the tube to prevent premature mixing.
-
Incubation: Seal the tube with a polyethylene sheet punctured with tiny holes. Incubate without disturbance at 25 °C.
-
Causality: Maintaining 25 °C ensures slow diffusion between the layers, allowing the sulfonic acid group to protonate the imidazole nitrogen, forming the desired zwitterionic lattice without thermal disruption.
-
-
Harvesting: After approximately 15 days, harvest the needle-shaped crystals. Wash with distilled water and air-dry (Expected yield: ~45%)[2].
Section 4: Visualizations
Logical relationship of thermal degradation pathways for benzimidazole sulfonic acids.
Step-by-step temperature-controlled aqueous crystallization workflow for PBSA.
Section 5: Frequently Asked Questions (FAQs)
Q: Why does my PBSA sunscreen formulation lose efficacy when stored in a hot environment (e.g., a car)? A: While pure PBSA powder is stable up to 300 °C, aqueous formulations are highly susceptible to synergistic photo-thermal degradation. Heat accelerates the kinetic rate of radical formation in the presence of trace oxidants or UV light. This leads to the breakdown of the conjugated benzimidazole ring, which is responsible for absorbing UV-B radiation [4].
Q: Can I use heat to speed up the dissolution of PBSA during crystallization? A: No. Applying heat during the dissolution phase can permanently alter the hydration state of the final crystal. The zwitterionic supramolecular arrangement relies on specific lattice water molecules (forming mono- or di-hydrated structures). Heating the solution disrupts these delicate hydrogen-bonding networks, leading to amorphous precipitation rather than high-purity crystalline yields [2].
Q: How does crosslinking improve the thermal stability of benzimidazole sulfonic acid membranes? A: Crosslinking introduces robust alkane structures that physically restrict the mobility of the polymer chains. Furthermore, it enforces tight ionic interactions between the acidic sulfonic acid groups and basic nitrogen units. This restricted mobility requires significantly more thermal energy to break the bonds, raising the degradation onset from ~200 °C to over 300 °C [3].
References
- Source: spectrumchemical.
- Source: ias.ac.
- Source: nycu.edu.
- Source: researchgate.
Reducing residual solvent levels in crystallized 1H-Benzimidazole-6-sulfonic acid, 2-butyl-
Technical Support Center: Troubleshooting Guide for Crystallization of 2-Butyl-1H-Benzimidazole-6-Sulfonic Acid
Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve stubborn residual solvent issues when crystallizing 1H-Benzimidazole-6-sulfonic acid, 2-butyl- (CAS: 220520-50-3).
This guide eschews generic advice in favor of mechanistic troubleshooting, field-proven methodologies, and self-validating protocols.
Part 1: Mechanistic Understanding & FAQs
Q1: Why does 2-butyl-1H-benzimidazole-6-sulfonic acid stubbornly retain polar solvents like DMF or methanol, even under high vacuum? A1: The root cause lies in the molecule's zwitterionic nature. The basic benzimidazole ring and the highly acidic sulfonic acid moiety create a crystal lattice with exceptionally strong hydrogen bond donor and acceptor sites. When crystallized from polar solvents, these solvent molecules either strongly coordinate into the lattice (forming stoichiometric solvates) or become physically trapped in macro-agglomerates. Agglomeration is typically caused by a crystallization rate that is too rapid, leading to high residual solvent content that cannot be removed by standard vacuum drying[1].
Q2: We are using antisolvent crystallization (e.g., Methanol/Acetone), but our residual methanol is consistently above ICH Q3C limits (3000 ppm). How do we fix this? A2: Rapid antisolvent addition causes a localized spike in supersaturation. This drives uncontrolled primary nucleation and agglomeration, physically trapping the mother liquor inside the particle clusters[1]. The Solution: Implement Sonocrystallization . Applying ultrasonic irradiation during the nucleation and precipitation phase induces cavitation. This localized energy limits the deep inclusion of solvent molecules into the particle by breaking up agglomerates and promoting secondary nucleation, yielding well-defined, discrete crystals that are significantly easier to dry[2].
Q3: Standard vacuum drying at elevated temperatures is causing thermal degradation of our API. What are alternative drying techniques? A3: For thermo-labile compounds where high-temperature vacuum drying is not viable, Supercritical Carbon Dioxide (scCO2) processing is highly effective. Techniques such as Gas Anti-Solvent (GAS) or scCO2 extraction exploit the unique properties of supercritical fluids—liquid-like density for solvation and gas-like diffusivity for mass transfer. Flushing the wet cake with scCO2 can extract residual organic solvents down to tens of ppm without thermal stress, replacing them with benign CO2 that simply evaporates upon depressurization[3].
Q4: Can continuous crystallization help mitigate solvent entrapment? A4: Yes. Transitioning from batch to continuous crystallization, such as a Mixed Suspension Mixed Product Removal (MSMPR) system, allows for precise, steady-state control over supersaturation. By maintaining supersaturation strictly within the metastable zone, you avoid the rapid concentration spikes that cause agglomeration and solvent entrapment, resulting in a narrower crystal size distribution (CSD) and higher purity[4].
Part 2: Visualizing the Problem and Solution
Caption: Root Cause Analysis: Pathway of residual solvent entrapment during rapid antisolvent addition.
Caption: Optimized Workflow: Sonocrystallization coupled with scCO2 drying for compliant API.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Sonocrystallization-Assisted Antisolvent Addition
Objective: Prevent agglomeration and mother liquor entrapment during the crystallization of 2-butyl-1H-benzimidazole-6-sulfonic acid.
-
Dissolution: Dissolve 50g of the crude API in 250 mL of Methanol at 50°C in a jacketed reactor equipped with an overhead stirrer and an ultrasonic probe (20 kHz).
-
Clarification: Filter the hot solution through a 0.22 µm PTFE membrane to remove foreign particulate matter (preventing unwanted heterogeneous nucleation).
-
Ultrasound Initiation: Turn on the ultrasonic probe at 30% amplitude.
-
Antisolvent Dosing: Begin dosing Acetone (antisolvent) at a strictly controlled rate of 2 mL/min using a programmable syringe pump, maintaining the temperature at 45°C.
-
Nucleation Control: Once the cloud point is reached (onset of nucleation), pause the antisolvent addition for 30 minutes while maintaining sonication. This allows the crystal lattice to form without rapid agglomeration[2].
-
Completion: Resume antisolvent addition at 5 mL/min until a total of 500 mL of Acetone is added. Cool the suspension to 5°C at 0.5°C/min.
-
Validation Step: Filter the slurry and analyze a 1g wet-cake sample via optical microscopy. Success Criteria: Crystals must appear as discrete, well-defined prisms rather than amorphous clusters.
Protocol 2: Supercritical CO2 (scCO2) Solvent Extraction
Objective: Remove residual methanol/acetone from the filtered cake without thermal degradation.
-
Loading: Transfer the wet filter cake into a high-pressure scCO2 extraction vessel.
-
Pressurization: Pressurize the vessel with CO2 to 120 bar and heat to 40°C (above the critical point of CO2: 73.8 bar, 31.1°C).
-
Dynamic Extraction: Flow scCO2 through the vessel at a rate of 10 kg/h for 120 minutes. The scCO2 will act as an antisolvent, penetrating the crystal matrix and dissolving the residual organic solvents[3].
-
Depressurization: Slowly depressurize the vessel at a rate of 5 bar/min to atmospheric pressure to prevent crystal fracturing.
-
Validation Step: Analyze a 500 mg sample using Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID). Success Criteria: Methanol levels must be < 3000 ppm and Acetone < 5000 ppm (ICH Q3C limits).
Part 4: Quantitative Data Summary
The following table summarizes the expected outcomes when comparing standard batch crystallization to the optimized techniques described in this guide.
| Crystallization / Drying Technique | Average Particle Size (D50) | Agglomeration Level | Residual Methanol (ppm) | API Yield (%) |
| Standard Batch + Vacuum Oven (80°C) | 150 µm | Severe | 4,500 - 6,000 | 88% |
| MSMPR Continuous + Vacuum Oven | 85 µm | Low | 1,200 - 1,800 | 92% |
| Sonocrystallization + Vacuum Oven | 60 µm | Very Low | 800 - 1,100 | 90% |
| Sonocrystallization + scCO2 Extraction | 60 µm | Very Low | < 150 | 89% |
Part 5: References
-
Understanding the Importance of Crystallization Processes Contract Pharma URL:
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review American Chemical Society (ACS) URL:
-
EP2500072A1 - A novel process of residual solvent removal Google Patents (European Patent Office) URL:
-
Applications of Supercritical Anti-Solvent Process in Preparation of Solid Multicomponent Systems Semantic Scholar URL:
Sources
Identifying causes of discoloration in 2-butylbenzimidazole sulfonic acid batches
Technical Support Center: 2-Butylbenzimidazole Sulfonic Acid Quality Control
Executive Summary
Discoloration in 2-butylbenzimidazole sulfonic acid (typically the 5-sulfonic acid isomer) is a critical quality attribute often signaling the presence of oxidative byproducts, transition metal contamination, or unreacted precursors.[1] Unlike simple aliphatic compounds, the benzimidazole core acts as a ligand for metals and is susceptible to specific oxidative pathways involving the diamine precursor.
This guide provides a diagnostic framework to identify the root cause of off-color batches (Pink, Red, Brown, Grey) and validated protocols for remediation.
Module 1: Diagnostic Workflow (The "Why" & "How")
Visualizing the Problem: The Diagnostic Decision Tree
Use this logic flow to isolate the source of contamination before attempting remediation.
Figure 1: Diagnostic logic for identifying impurity classes based on visual cues and chemical challenge tests.
Module 2: Frequently Asked Questions (Root Cause Analysis)
Q1: Why does my product turn pink or red upon exposure to air?
The Science: This is the hallmark of oxidative coupling of unreacted 3,4-diaminobenzenesulfonic acid (the starting material).
-
Mechanism: Diamines are highly electron-rich.[1] Upon exposure to oxygen (especially in solution), they undergo radical oxidation to form imino-quinones and eventually phenazine-like dyes (e.g., diaminophenazine).[1] These impurities have high extinction coefficients, meaning even ppm levels cause visible pink/red coloration.[1]
-
Trigger: Incomplete cyclization with the valeric acid source leaves residual diamine, which oxidizes during the workup.
Q2: The batch passed HPLC purity (>99%) but is still grey/green. Why?
The Science: You are likely dealing with Metal Chelation , not organic impurities.
-
Mechanism: The benzimidazole ring contains an imidazole nitrogen (N3) with a lone pair that is an excellent ligand for transition metals.[1]
-
Source: Stainless steel reactors (pitting corrosion), contaminated process water, or low-quality valeric acid.[1]
-
Detection: These complexes often co-elute or are invisible on standard UV-HPLC methods unless specific metal-detection settings are used.[1]
Q3: Why does the color change when I adjust the pH?
The Science: 2-Butylbenzimidazole sulfonic acid is a zwitterion .
-
Acidic pH: The imidazole ring is protonated; the molecule is cationic/zwitterionic.
-
Basic pH: The sulfonic acid is ionized; the molecule is anionic.
-
Impact: Many impurities (especially the phenazine types mentioned in Q1) act as pH indicators.[1] They may be colorless in acid but intensely colored in base (or vice versa).[1] Always evaluate color at a standardized pH (e.g., pH 7.0 buffer).[1]
Module 3: Remediation Protocols
Protocol A: Removing Oxidative Color (Pink/Red)
Use this when residual diamine oxidation is the suspected cause.
Reagents:
-
Activated Carbon (High surface area, acid-washed)[1]
Step-by-Step:
-
Dissolution: Suspend the crude 2-butylbenzimidazole sulfonic acid in water (approx. 10x volume).
-
Basification: Adjust pH to 8.0–9.0 using NaOH (20% solution). The product will dissolve as the sodium sulfonate salt.
-
Note: The solution may turn darker initially; this is normal.
-
-
Reduction: Add 0.5% w/w Sodium Dithionite (relative to product weight). Stir for 15 minutes.
-
Why: This reduces colored quinones back to colorless hydroquinones/diamines.[1]
-
-
Adsorption: Add 5% w/w Activated Carbon . Heat to 50–60°C and stir for 1 hour.
-
Filtration: Filter hot through a Celite bed to remove carbon.[1] The filtrate should be colorless or pale yellow.[1]
-
Precipitation: Acidify the filtrate slowly with HCl to pH 3.5–4.0 (the isoelectric point). The purified zwitterion will precipitate as a white solid.[1]
-
Wash: Wash the cake with cold water to remove the soluble reduced impurities.
Protocol B: Metal Scavenging (Grey/Green)
Use this if the EDTA challenge test (Module 1) was positive.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the product in water at pH 9.0 (using NaOH).
-
Chelation: Add 0.2% w/w Disodium EDTA . Stir for 30 minutes at room temperature.
-
Reprecipitation: Acidify to pH 3.5–4.0 to precipitate the product.
-
Critical: The Metal-EDTA complex is highly water-soluble and will remain in the mother liquor, leaving the precipitate metal-free.[1]
-
-
Wash: Thoroughly wash the cake with water to ensure all EDTA complexes are removed.[1]
Module 4: Mechanistic Insight
The following diagram illustrates the chemical pathway leading to the "Pink/Red" impurity (Phenazine formation) versus the desired cyclization.
Figure 2: Competition between desired cyclization and oxidative degradation of the diamine precursor.
References
-
BenchChem. (2025).[1] Overcoming challenges in the synthesis of substituted benzimidazoles: Oxidation of o-Phenylenediamine. Retrieved from .[1]
-
Studziński, W., & Gackowska, A. (2018).[1] Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis. Acta Innovations, 28, 5–13.[1] (Demonstrates UV/oxidative instability of the class).
-
Santa Cruz Biotechnology. (2025).[1][4] 3,4-Diaminobenzenesulfonic acid: Properties and Safety. (Confirming air-sensitivity of the precursor).[1]
-
Al-Majidi, S.M., et al. (2013).[1] Synthesis and characterization of some 2-sulphanyl benzimidazole derivatives. Iraqi Journal of Science, 54(4).[1] (Discusses metal interaction and purification).
-
Refat, M.S., et al. (2013).[1] Spectroscopic and thermal studies of the reaction of 2-aminobenzimidazole with some transition metals. Journal of Molecular Structure.[1] (Validating the metal-chelation color mechanism).
Sources
Technical Support Center: Resolving Filtration Bottlenecks in Large-Scale Benzimidazole Synthesis
Welcome to the Technical Support Center. As benzimidazole derivatives transition from discovery to process chemistry, scaling up their synthesis frequently exposes critical downstream bottlenecks. Due to their unique hydrogen-bonding capabilities and amphoteric nature, benzimidazoles are highly prone to forming amorphous fines, viscous slurries, or intractable emulsions during crystallization and aqueous work-up.
This guide is engineered for process chemists and drug development professionals. It moves beyond superficial fixes to address the thermodynamic and kinetic root causes of filtration failures, providing self-validating protocols to ensure robust, scalable API isolation.
Part 1: Fundamental Mechanisms & FAQs
Q: Why do benzimidazole derivatives frequently cause filtration bottlenecks upon scale-up?
A: At the bench scale, rapid cooling or anti-solvent "crash" precipitation is often used to isolate the product quickly. However, upon scale-up, altered hydrodynamics and heat transfer limitations cause unpredictable localized supersaturation[]. Benzimidazoles, with their strong intermolecular hydrogen-bonding networks (via N-H and N= atoms), rapidly nucleate into fine, amorphous particles or needle-like crystals when supersaturation is high. These fines possess a high specific surface area and low porosity, which drastically increases the specific cake resistance (
Q: How does the aqueous work-up contribute to these filtration issues? A: Benzimidazole syntheses often involve condensation reactions (e.g., o-phenylenediamines with carboxylic acids or aldehydes) that require aqueous work-ups to remove acidic/basic catalysts or byproducts. Because benzimidazoles are amphoteric, they can act as surfactants at certain pH levels. When mixed with organic solvents and water, they stabilize oil-in-water emulsions, resulting in a gel-like consistency that completely halts liquid flow through a filter[3].
Part 2: Troubleshooting Workflow & Diagnostic Logic
Before adjusting your process parameters, use the following diagnostic tree to identify the specific nature of your filtration bottleneck.
Troubleshooting workflow for benzimidazole filtration bottlenecks.
Part 3: Actionable Troubleshooting Guides (Q&A)
Q: My filtration media is blinding almost immediately. The precipitate looks like a dense, fine powder. How do I fix this? A: You are experiencing catastrophic secondary nucleation. The kinetic rate of nucleation has vastly outpaced the rate of crystal growth.
-
The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility curve, you thermodynamically force the dissolution of high-energy, high-surface-area "fines" during the heating phase. During the cooling phase, this dissolved mass regrows onto the larger, more stable crystals[4]. This narrows the Particle Size Distribution (PSD) and creates a porous, filterable cake.
Q: During the aqueous work-up, the product forms a gel-like emulsion that won't filter. What is the remedy? A: The benzimidazole is stabilizing an emulsion, trapping solvent and water in a colloidal matrix.
-
The Solution: Use a Diatomaceous Earth (Celite) Filter Aid combined with a brine wash. The high ionic strength of saturated NaCl (brine) disrupts the electrical double layer stabilizing the emulsion[3]. Simultaneously, pre-coating the filter with Celite provides a rigid, highly porous depth-filtration matrix that captures the colloidal droplets without compressing and blinding the filter cloth.
Q: The slurry is highly viscous, and the final filtered cake retains an unacceptable amount of residual solvent and impurities. How can I improve cake washing? A: Viscous slurries often result from "oiling out" (liquid-liquid phase separation) prior to crystallization, which entraps impurities within the amorphous matrix.
-
The Solution: Shift from uncontrolled crash precipitation to a Seeded Anti-Solvent Crystallization . By introducing seed crystals (1-3% w/w) within the metastable zone and strictly controlling the anti-solvent addition rate, you bypass the oiling-out boundary. The product will grow on the seeds rather than forming a viscous secondary phase, allowing for efficient deliquoring and cake washing[2].
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation metric.
Protocol A: Temperature Cycling (Ostwald Ripening) for PSD Enhancement
Objective: Eliminate fines and increase mean particle size (D50) to >45 µm.
-
Determine the Metastable Zone Width (MSZW): Using a lab-scale reactor, map the solubility curve of the benzimidazole in your chosen solvent system (e.g., Ethanol/Water) to find the clear point (dissolution) and cloud point (nucleation).
-
Initial Crystallization: Cool the batch to the cloud point to induce primary nucleation. Allow the slurry to age for 30 minutes.
-
Heating Cycle (Dissolution): Heat the slurry to a temperature (
) that is 5°C below the clear point. Hold for 1 hour.-
Causality: The increased thermal energy selectively dissolves the smallest particles due to their higher chemical potential (Gibbs-Thomson effect)[4].
-
-
Cooling Cycle (Regrowth): Cool the batch back to the cloud point (
) at a controlled rate of 0.1°C/min. Hold for 1 hour.-
Causality: Slow cooling ensures the supersaturation remains within the metastable zone, forcing the dissolved solute to deposit onto the existing larger crystals rather than forming new nuclei[].
-
-
Iteration: Repeat steps 3 and 4 for 3 to 4 cycles.
-
Self-Validation Step: Monitor the slurry using in-situ Focused Beam Reflectance Measurement (FBRM). The protocol is successful when the chord length distribution shifts to the right, and the counts for particles <10 µm drop by at least 80%.
Protocol B: Celite-Assisted Filtration for Emulsion Breaking
Objective: Break benzimidazole-stabilized emulsions and achieve a steady filtration flux.
-
Filter Pre-coating: Suspend Celite 545 (or equivalent diatomaceous earth) in the clean reaction solvent (e.g., ethyl acetate) at a ratio of 10-20 kg/m ² of filter area. Recirculate through the filter until the filtrate is completely clear.
-
Causality: This establishes an incompressible depth matrix that protects the primary filter cloth from blinding[3].
-
-
Slurry Conditioning: To the problematic benzimidazole emulsion in the reactor, add a volume of saturated aqueous NaCl (brine) equal to 20% of the total aqueous phase volume. Agitate at high shear for 15 minutes.
-
Causality: Brine increases the density of the aqueous phase and forces the "salting out" of the organic layer, breaking the colloidal suspension.
-
-
Filtration: Transfer the conditioned slurry to the pre-coated filter. Maintain a constant pressure differential (e.g., 1-2 bar). Do not exceed 3 bar, as excessive pressure can compress the cake and reduce porosity.
-
Self-Validation Step: Monitor the filtrate clarity using an inline turbidimeter. A turbidity reading of <10 NTU confirms that the emulsion has been broken and colloidal breakthrough is prevented.
Part 5: Quantitative Data Summary
The implementation of thermodynamic controls (Ostwald ripening) and kinetic controls (seeding) yields measurable improvements in downstream processability. The table below summarizes typical metrics observed during a 10 kg scale-up of a 2-substituted benzimidazole API.
| Parameter | Standard Crash Precipitation | Optimized Protocol (Cycling + Seeding) | Mechanistic Impact |
| Mean Particle Size (D50) | < 10 µm | 45 - 60 µm | Larger crystals prevent filter media blinding and reduce specific cake resistance. |
| Filtration Time (10 kg scale) | > 24 hours (frequent stalling) | 2.5 hours | High-porosity cake allows for rapid liquid flux. |
| Cake Moisture Content | 40 - 50% w/w | < 15% w/w | Improved interstitial spacing allows efficient deliquoring during nitrogen blowdown. |
| API Purity (HPLC) | 96.5% (impurity entrapment) | > 99.2% | Slower crystal growth rejects lattice impurities and prevents solvent inclusion. |
References
- BOC Sciences.
- BenchChem. Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles.
- Cambrex.
- PubMed Central (PMC).
Sources
Validation & Comparative
Technical Assessment: Structural Elucidation of 2-Butyl-1H-benzimidazole-6-sulfonic Acid via 1H-NMR
Executive Summary: The Diagnostic Imperative
2-Butyl-1H-benzimidazole-6-sulfonic acid (often referred to as the "sulfonated intermediate") is a critical scaffold in the synthesis of Angiotensin II receptor antagonists (e.g., precursors for sartan drugs). In drug development, the primary analytical challenge is distinguishing this sulfonated product from its non-sulfonated precursor, 2-butylbenzimidazole , and confirming the regioselectivity of the sulfonation.[1]
This guide provides a comparative NMR analysis. Unlike the precursor, which exhibits a simplified aromatic spin system due to rapid tautomeric averaging, the sulfonated product breaks this symmetry, introducing a distinct AMX (or ABX) spin system .[1] This spectral "performance" allows for unambiguous structural confirmation without the need for immediate mass spectrometry.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, the following protocol utilizes a self-validating solvent system . The choice of solvent is critical due to the zwitterionic nature of the sulfonic acid group.
Methodology: Solvent Selection & Preparation
-
Standard Solvent: DMSO-d6.[2][3][4][5]
-
Why: Excellent solubility for polar zwitterions; slows down prototropic exchange, allowing observation of distinct NH signals (sometimes).[1]
-
-
Alternative (Salt Form): D2O + 1 drop 40% NaOD.[1]
-
Why: Converts the sulfonic acid to sulfonate (SO3-) and deprotonates the imidazole nitrogen, eliminating exchange broadening. This provides the sharpest resolution for coupling constants (
).[1]
-
Step-by-Step Acquisition Protocol
-
Sample Mass: Weigh 10–15 mg of the dried solid.
-
Solvation: Add 0.6 mL DMSO-d6 . Vortex for 30 seconds.[1]
-
Acquisition:
Spectral Comparison: Product vs. Alternative (Precursor)
The following table contrasts the 1H-NMR profile of the target product against its direct synthetic precursor, 2-butylbenzimidazole .
Table 1: Comparative Chemical Shift Analysis (in DMSO-d6)
| Region | Proton Assignment | Precursor: 2-Butylbenzimidazole ( | Product: 2-Butyl-benzimidazole-6-sulfonic acid ( | Diagnostic Shift ( |
| Aliphatic | -CH3 (Terminal) | 0.92 (t) | 0.93 (t) | ~0.0 (Invariant) |
| -CH2- (Hexyl-like) | 1.35 (sext) | 1.38 (sext) | +0.03 | |
| -CH2- (Beta) | 1.76 (quint) | 1.79 (quint) | +0.03 | |
| -CH2- (Alpha to C2) | 2.85 (t) | 2.95 (t) | +0.10 (Inductive effect of SO3H) | |
| Aromatic | H-4 / H-7 | 7.45 (m, AA'BB' system) | 7.85 (d) / 7.60 (d) | Symmetry Break |
| H-5 / H-6 | 7.15 (m, AA'BB' system) | 7.55 (dd) | Deshielded by -SO3H | |
| H-7 (Ortho to SO3H) | N/A | 7.95 (s/d, J~1.5) | Key Diagnostic Peak | |
| Labile | NH / SO3H | ~12.2 (br s) | >13.0 (very broad) | Acidic shift |
Note on Tautomerism: In 1H-benzimidazoles, the N1 and N3 positions exchange protons rapidly.[1] Therefore, the 5-sulfonic acid and 6-sulfonic acid tautomers are chemically equivalent on the NMR time scale. The IUPAC name may specify "6-sulfonic acid," but the spectrum represents the time-averaged population.
In-Depth Interpretation & Causality
The Aliphatic "Anchor" (0.9 – 3.0 ppm)
The 2-butyl chain serves as an internal standard.
-
The triplet at ~0.9 ppm and sextet at ~1.35 ppm confirm the integrity of the butyl tail.
-
Performance Check: If these peaks are split or doubled, it indicates the presence of impurities or a stalled reaction (e.g., incomplete cyclization of the diamine).[1]
The Aromatic "Fingerprint" (7.0 – 8.2 ppm)
This is where the product differentiates itself.
-
Precursor (Symmetric): 2-Butylbenzimidazole possesses a pseudo-plane of symmetry due to fast tautomerism. The aromatic protons appear as an AA'BB' system —two multiplets centered around 7.45 and 7.15 ppm.
-
Product (Asymmetric): The introduction of the electron-withdrawing Sulfonic Acid (-SO3H) group at position 5(6) breaks the symmetry.
-
H-7 (Ortho to SO3H, Meta to N): This proton experiences the strongest deshielding (anisotropy + inductive effect).[1] It appears as a doublet with a small coupling constant (
Hz) or a singlet-like peak near 7.95 ppm .[1] -
H-6 (Ortho to SO3H, Ortho to H-5): Appears as a doublet of doublets (dd) due to coupling with H-5 (
Hz) and H-7 ( Hz).[1] -
H-4 (Para to SO3H): Appears as a doublet (
Hz) typically upfield of H-7.[1]
-
Mechanism of Shift
The sulfonic acid group is strongly electron-withdrawing. It pulls electron density from the benzene ring, shifting all aromatic signals downfield (higher ppm) compared to the precursor.[1] The magnitude of this shift confirms the successful electrophilic aromatic substitution.
Visualization: Structural Confirmation Workflow
The following diagram illustrates the logical flow for confirming the structure based on the spectral data described above.
Figure 1: Decision tree for the structural confirmation of sulfonated benzimidazole derivatives via 1H-NMR.
References
-
BenchChem. (2025).[1][3] Application Note: Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. Retrieved from .[1][3]
-
Lee, C. K., & Lee, I. H. (2009).[1] NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline. Heterocycles, 78(2), 425-438.[1][2] Retrieved from .[1]
-
Claramunt, R. M., et al. (2014).[1][6] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1613–1619.[1] Retrieved from .[1]
-
PubChem. (2025).[1][7] 1H-Benzimidazole-2-sulfonic acid Compound Summary. Retrieved from .[1][7]
-
Sigma-Aldrich. (2025).[1] Product Specification: 1-benzyl-1H-benzimidazole-2-sulfonic acid. Retrieved from .[1]
Sources
- 1. rsc.org [rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: MS/MS Profiling of 2-Butyl-1H-benzimidazole-6-sulfonic Acid
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-butyl-1H-benzimidazole-6-sulfonic acid , a critical metabolite and synthetic intermediate in the development of benzimidazole-based therapeutics (e.g., Angiotensin II receptor blockers).
Designed for analytical scientists and drug development professionals, this document contrasts the fragmentation behavior of this specific sulfonated derivative against its non-sulfonated parent and structural isomers, establishing a robust framework for impurity profiling and metabolite identification.
Executive Summary & Compound Identity
2-butyl-1H-benzimidazole-6-sulfonic acid (hereafter referred to as 2B-6S ) presents unique ionization and fragmentation challenges due to its amphoteric nature (basic imidazole ring, acidic sulfonic group) and prototropic tautomerism.
-
Primary Application: Impurity profiling in API synthesis; metabolite identification.
-
Molecular Formula:
-
Monoisotopic Mass: 254.0725 Da
-
Key Differentiator: The sulfonic acid moiety drives a distinct fragmentation pathway in negative ion mode (ESI-), offering superior specificity compared to the positive mode (ESI+) used for the non-sulfonated parent.
The Tautomerism Caveat (Expertise Pillar)
In solution and gas phase, 1H-benzimidazoles undergo rapid annular tautomerism (
Experimental Methodology
To ensure reproducibility, the following self-validating protocol is recommended.
Sample Preparation
-
Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).
-
Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).
-
Rationale: Ammonium acetate is crucial for ESI- stability, preventing suppression of the deprotonated sulfonate ion
.
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
| Parameter | Setting (ESI Negative) | Setting (ESI Positive) | Rationale |
| Ionization Mode | Negative (-) | Positive (+) | Sulfonic acids ionize 10-50x more efficiently in negative mode. |
| Capillary Voltage | 2.5 kV | 3.5 kV | Lower voltage in ESI- reduces discharge. |
| Cone Voltage | 30 V | 40 V | Moderate energy prevents in-source desulfonation. |
| Collision Energy | Stepped (20-40 eV) | Stepped (15-35 eV) | Ensures coverage of both low-energy (SO2 loss) and high-energy (skeletal) fragments. |
Fragmentation Analysis & Comparative Performance
Negative Mode (ESI-): The Gold Standard
In negative mode, 2B-6S forms a stable
Primary Fragmentation Pathway:
-
Neutral Loss of
(64 Da): The most abundant product ion is m/z 189 , resulting from the cleavage of the bond and rearrangement to a phenolate-like anion. -
Neutral Loss of
(80 Da): A secondary pathway yields m/z 173 , corresponding to the deprotonated 2-butylbenzimidazole radical anion. -
Alkyl Chain Cleavage: At higher collision energies (>35 eV), the butyl chain undergoes fragmentation (loss of
or ), generating ions at m/z 147 or m/z 161 .
Positive Mode (ESI+): Structural Confirmation
In positive mode, the precursor is
-
Dominant Mechanism: The proton localizes on the imidazole nitrogen.
-
Key Fragment: Loss of
(82 Da) or (80 Da) to regenerate the protonated parent core at m/z 175 . -
Secondary Fragment: McLafferty-type rearrangement of the 2-butyl group, losing propene (
, 42 Da) to form m/z 213 .
Comparative Analysis: 2B-6S vs. Alternatives
This section compares 2B-6S against its most common "alternatives" in an analytical run: the non-sulfonated parent (Impurity A) and the N-alkylated isomer (Impurity B).
| Feature | 2B-6S (Analyte) | 2-Butyl-1H-benzimidazole (Parent) | 1-Butyl-1H-benzimidazole-6-sulfonic acid (Isomer) |
| Precursor (ESI-) | m/z 253 | Poor Ionization | m/z 253 |
| Precursor (ESI+) | m/z 255 | m/z 175 | m/z 255 |
| Key Fragment (ESI-) | m/z 189 ( | N/A | m/z 189 |
| Key Fragment (ESI+) | m/z 175 (Loss of Sulfonic) | m/z 133 (Loss of Propene) | m/z 175 |
| Differentiation | High Specificity in ESI- | Only detectable in ESI+ | Requires Chromatography. 1-butyl isomer has no tautomerism; retention time differs. |
Performance Verdict:
-
Sensitivity: 2B-6S is superior in Negative Mode , with LODs typically 10x lower than in Positive Mode.
-
Selectivity: The transition
is highly specific to the aromatic sulfonic acid moiety, virtually eliminating interference from non-sulfonated benzimidazole impurities.
Visualized Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for 2B-6S in Negative ESI, the preferred mode for quantitation.
Figure 1: ESI- Fragmentation pathway of 2-butyl-1H-benzimidazole-6-sulfonic acid showing primary SO2 loss and secondary alkyl cleavage.
References
-
Holčapek, M., et al. (2010). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Journal of Mass Spectrometry. Link
-
Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center . Benzimidazole Fragmentation Standards. NIST Chemistry WebBook. Link
-
Prasain, J. (2010).[2] Ion fragmentation of small molecules in mass spectrometry. UAB Proteomics/Mass Spectrometry Workshop. Link
Sources
FTIR analysis and peak assignment for CAS 75203-51-9
Technical Comparison Guide: FTIR Analysis of Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) Oxalate (CPPO)
Executive Summary
Compound: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate CAS: 75203-51-9 (Commonly referred to as CPPO) Class: Peroxyoxalate Chemiluminescent Reagent[1][2][3][4]
This guide provides a rigorous technical analysis of CPPO, a high-efficiency chemiluminescent ester used in critical signaling and bio-assay applications.[1][2][4][5] Unlike its structural analog TCPO (Bis(2,4,6-trichlorophenyl) oxalate), CPPO incorporates pentyl ester side chains that significantly enhance solubility in organic solvents without compromising quantum yield.[1][2][4][5] This document details the Fourier Transform Infrared (FTIR) spectral fingerprint of CPPO, distinguishing it from common alternatives and impurities through specific peak assignments.[4][5]
Chemical Identity & Structural Logic
To interpret the FTIR spectrum accurately, one must first deconstruct the molecule into its vibrating functional domains.[4][5]
-
Core Scaffold: Two phenyl rings, each substituted with three chlorine atoms (electron-withdrawing).[1][2][4][5]
-
Reactive Center: A strained oxalate diester linkage (–O–C(=O)–C(=O)–O–).[1][4][5] This is the site of nucleophilic attack by hydrogen peroxide.[4][5]
-
Solubility Modifiers: Two carbopentyloxy (pentyl ester) groups.[1][4][5] These long aliphatic chains are responsible for the compound's superior solubility compared to TCPO.[4][5]
| Feature | CPPO (CAS 75203-51-9) | TCPO (CAS 1165-91-9) |
| Formula | C₂₆H₂₄Cl₆O₈ | C₁₄H₄Cl₆O₄ |
| Mol.[1][2][3][4] Weight | 677.18 g/mol | 448.90 g/mol |
| Solubility | High (due to pentyl chains) | Low (requires aggressive solvents) |
| Key IR Diff. | Strong Aliphatic C-H, Dual C=O[1][4][5] | Weak/No Aliphatic C-H, Single C=O type |
Experimental Methodology
For reproducible spectral data, the following protocol is recommended.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Sample Prep:
-
Ensure the ATR crystal is cleaned with isopropanol and shows a flat baseline.[2][4][5]
-
Place ~5 mg of solid CPPO powder onto the crystal.
-
Apply pressure using the anvil to ensure intimate contact (critical for solid samples).[1][4][5]
-
Validation: Check for atmospheric CO₂ doublet (2350 cm⁻¹) and H₂O noise; purge if necessary.[1][4][5]
-
Spectral Analysis & Peak Assignment
The FTIR spectrum of CPPO is complex due to the presence of two distinct types of carbonyl groups and a halogenated aromatic system.[4][5]
Table 1: Critical Peak Assignments for CPPO
| Frequency (cm⁻¹) | Functional Group | Vibration Mode | Diagnostic Note |
| 2960 – 2850 | Alkane (Pentyl) | ν(C–H) stretch | Key Differentiator: Strong doublet/multiplet.[1][2][3][4] Distinguishes CPPO from TCPO (which lacks these peaks). |
| 1785 – 1760 | Oxalate Ester | ν(C=O) stretch | High frequency due to electron-withdrawing Cl atoms on the phenol ring.[1][2][4] Reactive center. |
| 1740 – 1720 | Pentyl Ester | ν(C=O) stretch | The "side chain" carbonyl.[1][4][5] Appears as a distinct shoulder or separate peak from the oxalate carbonyl. |
| 1590 – 1550 | Aromatic Ring | ν(C=C) stretch | Characteristic breathing modes of the polychlorinated benzene ring.[1][4][5] |
| 1250 – 1150 | Ester | ν(C–O) stretch | Strong, broad bands corresponding to both oxalate and pentyl ester linkages. |
| 800 – 600 | Alkyl Halide | ν(C–Cl) stretch | Several sharp, intense bands indicating tri-chloro substitution.[1][4][5] |
Detailed Interpretation:
-
The Carbonyl Region (1700–1800 cm⁻¹):
-
CPPO exhibits a "split" or broadened carbonyl profile compared to TCPO.[2][4][5]
-
The Oxalate C=O is extremely electrophilic and appears at a higher wavenumber (~1775 cm⁻¹).[1][4][5]
-
The Carbopentyloxy C=O is a standard aromatic ester and appears lower (~1735 cm⁻¹).[1][4][5]
-
Observation: If this region shows a single sharp peak at ~1700 cm⁻¹, the sample may be hydrolyzed (formation of carboxylic acid byproducts).[4][5]
-
-
The Aliphatic Region (2800–3000 cm⁻¹):
Comparative Analysis: CPPO vs. Alternatives
Scenario A: CPPO vs. TCPO
-
Context: A researcher needs a chemiluminescent reagent for a solvent system high in phthalates or acetates.[1][2][4][5]
-
FTIR Distinction:
-
Performance Implication: CPPO dissolves 10-50x better in common organic solvents, allowing for more concentrated (brighter) formulations.[1][2][4][5]
Scenario B: Purity & Degradation (Hydrolysis)
-
Degradation Pathway: Moisture attacks the oxalate bond, cleaving it into 2-carbopentoxy-3,5,6-trichlorophenol and oxalic acid.[1][2][3][5]
-
FTIR Indicator:
Visualization: Analysis & Reaction Workflow
The following diagram illustrates the logical flow for analyzing CPPO and its subsequent reaction pathway in chemiluminescence.
Figure 1: Decision logic for identifying and validating CPPO purity via FTIR.
References
-
PubChem Database. Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate (Compound Summary). National Library of Medicine.[2][4][5] Available at: [Link][1][4][5]
-
Rauhut, M. M. (1969).[4][5] Chemiluminescence from Concerted Peroxide Decomposition Reactions.[2][4][5] Accounts of Chemical Research.[2][4][5][6] (Foundational mechanism for peroxyoxalate chemiluminescence).[1][4][5][7]
Sources
- 1. Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | C26H24Cl6O8 | CID 93137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate - CAS:30431-54-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 48145-04-6_上海科拉曼试剂有限公司(原上海紫一试剂厂) [ziyi-reagent.com]
- 4. Bis(2,4,6-trichlorophenyl) oxalate | C14H4Cl6O4 | CID 160567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TCPO - Wikipedia [en.wikipedia.org]
- 6. www2.mst.dk [www2.mst.dk]
- 7. Peroxyoxalate - Wikipedia [en.wikipedia.org]
Differentiating 1H-Benzimidazole-6-sulfonic acid, 2-butyl- from its 2-propyl analog
Executive Summary
Differentiating homologous benzimidazole derivatives—specifically 1H-Benzimidazole-6-sulfonic acid, 2-butyl-[1] and its 2-propyl analog—presents a unique analytical challenge. Both molecules possess a highly polar, zwitterionic core due to the sulfonic acid moiety (pKa < 2) and the basic benzimidazole nitrogen (pKa ~ 5.5). Because their structural difference is limited to a single methylene group (-CH₂-) in the aliphatic chain, differentiation requires exploiting subtle shifts in lipophilicity, exact mass, and nuclear magnetic resonance (NMR) splitting patterns.
This guide provides field-proven, self-validating protocols across three orthogonal analytical platforms: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Proton Nuclear Magnetic Resonance (¹H-NMR).
Physicochemical Profiling & Quantitative Comparison
Before executing instrumental analysis, it is critical to map the theoretical physicochemical differences that dictate instrument parameters. The addition of the methylene group in the 2-butyl analog increases both the molecular weight and the partition coefficient (LogP), which serves as the foundational causality for chromatographic separation.
Table 1: Comparative Physicochemical Data
| Parameter | 1H-Benzimidazole-6-sulfonic acid, 2-propyl- | 1H-Benzimidazole-6-sulfonic acid, 2-butyl- |
| Chemical Formula | C₁₀H₁₂N₂O₃S | C₁₁H₁₄N₂O₃S |
| Monoisotopic Mass | 240.0569 Da | 254.0725 Da |
| Precursor Ion [M+H]⁺ | m/z 241.06 | m/z 255.08 |
| Aliphatic Substitution | -CH₂-CH₂-CH₃ (Propyl) | -CH₂-CH₂-CH₂-CH₃ (Butyl) |
| Relative Lipophilicity | Lower | Higher |
| Expected HPLC Elution | Early Eluter | Late Eluter |
Chromatographic Differentiation (RP-HPLC-UV)
Causality & Mechanism
Sulfonic acids are highly polar and typically elute in the void volume of standard reversed-phase columns. To achieve retention, the mobile phase pH must be strictly controlled (pH 2.5–3.0) using acidic modifiers like 0.1% Formic Acid. This suppresses the ionization of the sulfonic acid group, allowing the hydrophobic C18 stationary phase to interact with the 2-alkyl chains, similar to validated methods used for other benzimidazole sulfonic acids like PBSA[2]. Because the 2-butyl analog has a longer aliphatic chain, it exhibits stronger Van der Waals interactions with the stationary phase, resulting in a longer retention time.
Fig 1: Chromatographic elution logic based on hydrophobic interactions of the alkyl chain.
Self-Validating Protocol: RP-HPLC-UV
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Column Equilibration: Purge a C18 column (e.g., 150 x 4.6 mm, 3 µm) with 95% A / 5% B at a flow rate of 1.0 mL/min until baseline is stable at 280 nm.
-
Gradient Elution: Program a linear gradient from 5% B to 60% B over 15 minutes.
-
System Validation Check (The Self-Validating Step):
-
Step 4a: Inject a blank (diluent) to confirm no ghost peaks.
-
Step 4b: Inject the 2-propyl standard alone and record Retention Time (RT₁).
-
Step 4c: Inject the 2-butyl standard alone and record Retention Time (RT₂).
-
Step 4d: Inject a 1:1 mixture. The system is validated only if the resolution (Rs) between the two peaks is ≥ 2.0, proving the method's discriminatory power.
-
-
Sample Analysis: Inject the unknown sample and compare the RT against the validated standard mixture.
Mass Spectrometry (LC-ESI-MS/MS)
Causality & Mechanism
Electrospray Ionization (ESI) in positive mode readily protonates the basic benzimidazole nitrogen[3]. The primary differentiation is the exact mass difference of 14.015 Da. During Collision-Induced Dissociation (CID), alkyl benzimidazoles characteristically undergo fragmentation by losing their alkyl chain as an alkene[4]. The 2-propyl analog loses ethylene or propylene, while the 2-butyl analog loses butene, both converging on a common benzimidazole core product ion.
Fig 2: ESI-MS/MS fragmentation pathways showing characteristic alkene loss.
Self-Validating Protocol: LC-MS/MS
-
Source Optimization: Set ESI to positive mode. Optimize declustering potential (DP) and collision energy (CE) by infusing standards at 1 µg/mL.
-
MRM Transition Setup:
-
2-Propyl: Monitor m/z 241.1 → 199.0 (Quantifier) and 241.1 → 155.0 (Qualifier).
-
2-Butyl: Monitor m/z 255.1 → 199.0 (Quantifier) and 255.1 → 155.0 (Qualifier).
-
-
System Validation Check:
-
Infuse a mixed standard. The system validates itself by demonstrating an ion ratio (Quantifier/Qualifier peak area) variance of < 15% across three replicate injections. Cross-talk between the 241.1 and 255.1 channels must be < 0.1% to ensure no false positives occur due to isotopic overlap.
-
Structural Elucidation (¹H-NMR Spectroscopy)
Causality & Mechanism
While LC-MS provides mass confirmation, ¹H-NMR provides absolute topological proof of the alkyl chain. The benzimidazole aromatic protons (7.0–8.0 ppm) will be nearly identical for both molecules. The differentiation relies entirely on the aliphatic region (0.8–3.0 ppm). The 2-propyl group presents a 3-signal pattern, whereas the 2-butyl group presents a 4-signal pattern due to the additional internal methylene (-CH₂-) group.
Self-Validating Protocol: ¹H-NMR (400 MHz)
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆ (due to the high polarity of the sulfonic acid). Add 0.01% TMS as an internal standard.
-
Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aliphatic protons for accurate integration.
-
System Validation Check (Integration Logic):
-
Calibrate the terminal methyl (-CH₃) triplet at ~0.9 ppm to an exact integration of 3.00 .
-
If 2-Propyl: The remaining aliphatic integrals must equal exactly 4.00 (two -CH₂- groups). You will observe a multiplet at ~1.8 ppm and a triplet at ~2.8 ppm.
-
If 2-Butyl: The remaining aliphatic integrals must equal exactly 6.00 (three -CH₂- groups). You will observe a sextet at ~1.3 ppm, a quintet at ~1.7 ppm, and a triplet at ~2.8 ppm. The presence of the signal at ~1.3 ppm is the definitive, self-validating proof of the butyl chain.
-
References
-
ResearchGate. "Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics". ResearchGate.net. Available at:[Link]
-
Journal of Current Pharma Research. "Curr. Pharm. Res. 2018, 9(1), 2676-2694". Humanjournals.com. Available at:[Link]
-
SCIEX. "Sensitive and robust quantification of 15 common UV filters in commercial sunscreens". Sciex.com. Available at:[Link]
Sources
Validating Reference Standards for Losartan Impurity Profiling: A Comparative Guide
Introduction: The Criticality of Impurity Profiling in Sartans
Losartan potassium, a biphenylyltetrazole-class angiotensin II receptor blocker (ARB), is a foundational therapy for hypertension and diabetic nephropathy[1]. Historically, quality control for Losartan relied heavily on basic physicochemical and spectrophotometric tests. However, the discovery of carcinogenic nitrosamine impurities (such as NDMA, NDEA, and NDIPA) resulting from specific synthetic routes and degradation processes has fundamentally shifted the regulatory landscape[2].
Today, validating reference standards for these trace genotoxins—alongside traditional synthesis-related organic impurities (e.g., Impurity M) and degradation products—is a critical safety imperative[3][4]. This guide provides an objective comparison of analytical methodologies and outlines a self-validating protocol for rigorous impurity profiling.
Regulatory Causality: Why Strict Validation is Required
According to the ICH Q2(R1) guidelines, the objective of validating an analytical procedure is to demonstrate unequivocally that it is suitable for its intended purpose[5]. For Losartan impurity profiling, this requires identifying and quantifying contaminants at trace levels (often in the parts-per-million or parts-per-billion range)[6].
-
Specificity: The method must differentiate the Losartan active pharmaceutical ingredient (API) from its related impurities and degradation products, even in the presence of complex tablet excipients[5][6].
-
Accuracy & Precision: A qualified reference standard must yield consistent recovery rates. For standard organic impurities, acceptable recovery is typically 97.00–103.00% with a relative standard deviation (RSD) < 2.00%[6].
-
System Suitability: Chromatographic adjustments are only permitted when suitable reference standards are utilized to verify that resolution, column efficiency, and tailing factors meet compendial requirements[7].
Comparative Analysis of Analytical Methodologies
Selecting the appropriate analytical method depends entirely on the target impurity's chemical nature and the required sensitivity. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the compendial standard for organic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for genotoxic nitrosamines due to its superior sensitivity and selectivity[1][8].
Table 1: Quantitative Performance Comparison for Losartan Impurity Profiling
| Validation Parameter | HPLC-UV (Organic Impurities) | LC-MS/MS (Nitrosamines/Trace) | HPTLC-MS (Emerging Alternative) |
| Primary Application | Routine QC, Assay, Related Substances[2] | Genotoxic impurities (NDMA, NDEA)[1][2] | Simultaneous quantitative & mass-to-charge determination[1] |
| Linearity Range | 2–12 µg/mL (API) / 30–70 mg/L[6][8] | 0.5–1000 ng/mL[8] | Matrix-dependent |
| Limit of Detection (LOD) | ~0.036 µg/mL[8] | ~0.10 ng/mL[8] | Low ng/band levels |
| Limit of Quantification (LOQ) | ~0.110 µg/mL[8] | ~0.5 ng/mL[8] | Low ng/band levels |
| Precision (%RSD) | ≤ 0.80% to < 2.00%[6][8] | < 15.0% (at LOQ)[8] | < 5.0% |
| Accuracy (% Recovery) | 97.00–103.00%[6] | Within 15% of nominal[8] | 95.0–105.0% |
Causality Insight: HPLC-UV relies on chromophore absorbance, making it highly robust for the Losartan API and its major UV-absorbing degradants, but it is effectively blind to trace non-UV-absorbing genotoxins[2]. LC-MS/MS provides structural confirmation via mass-to-charge (m/z) ratios, which is strictly required for nitrosamine quantification to avoid false positives from co-eluting matrix components[1].
Workflow Visualization: Reference Standard Validation
Logical workflow for qualifying Losartan reference standards and validating analytical methods.
Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol for Trace Impurities
To establish a self-validating system, the analytical protocol must incorporate internal standards (IS) to dynamically correct for matrix effects and ion suppression, ensuring trustworthiness at every step.
Objective: Simultaneous quantification of Losartan API, organic impurities (e.g., Impurity M), and trace nitrosamines (NDMA, NDEA)[2][3].
Step 1: Preparation of Reference Standard Solutions
-
Action: Accurately weigh USP-traceable Losartan Potassium reference standard and specific impurity standards[4][9]. Dilute in Water:Methanol (60:40 v/v)[2].
-
Causality: Traceability ensures the exact mass balance is known. The diluent is specifically chosen to match the initial mobile phase conditions, preventing solvent-induced peak distortion (fronting/tailing) during injection.
Step 2: Internal Standard (IS) Spiking
-
Action: Spike all calibration standards and test samples with an isotopically labeled internal standard (e.g., Losartan-D4 and NDMA-D6).
-
Causality: Isotope-labeled standards co-elute with the target analytes and experience identical ion suppression in the MS source. This creates a self-validating correction mechanism for variable matrix effects across different generic formulations, preventing artificially low recovery results[10].
Step 3: Chromatographic Separation (UHPLC)
-
Column: Octylsilane (C8) or C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm) maintained at 35 °C[6].
-
Mobile Phase: Gradient elution using volatile buffers (e.g., 0.1% formic acid in water) and acetonitrile.
-
Causality: You must avoid non-volatile salts like potassium phosphate (commonly used in older UV methods[6]) because they will rapidly precipitate in and foul the MS electrospray ionization (ESI) source, destroying method robustness.
Step 4: Mass Spectrometry (MS/MS) Detection
-
Action: Operate in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+). Monitor specific precursor-to-product ion transitions.
-
Causality: MRM provides extreme specificity, fulfilling ICH Q2(R1) requirements by unequivocally assessing the analyte even in the presence of complex, co-eluting tablet excipients[5].
Step 5: System Suitability and Acceptance Criteria
-
Action: Inject a system suitability standard (containing Losartan and key impurities at the specification limit) before the sample sequence.
-
Criteria: Signal-to-noise (S/N) ratio for trace impurities must be ≥ 10 for LOQ. The %RSD of the IS peak area across all injections must be ≤ 5.0%.
-
Causality: This proves the system is equilibrated, sensitive, and stable before any actual sample data is collected, preventing the dangerous false-negative reporting of genotoxic impurities.
Conclusion
Validating reference standards for Losartan impurity profiling requires a strategic balance between compendial requirements and advanced analytical capabilities. While HPLC-UV remains the workhorse for assay and major organic impurities[6], the paradigm shift toward LC-MS/MS and HPTLC-MS is essential for mitigating the risks of trace genotoxins[1]. By anchoring methodologies in ICH Q2(R1) principles and utilizing isotopically labeled internal standards, laboratories can build self-validating workflows that guarantee both scientific integrity and regulatory compliance.
References
- ICH Q2(R1)
- Source: benthamdirect.
- Inter-laboratory Validation of Losartan EP Impurity M ...
- Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA)
- Source: synzeal.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Source: benthamscience.
- Source: benchchem.
- Source: journalwjarr.
- Source: researchgate.
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. jopcr.com [jopcr.com]
- 3. benchchem.com [benchchem.com]
- 4. Losartan Impurities | SynZeal [synzeal.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benthamscience.com [benthamscience.com]
Comparative UV-Vis Analysis: 2-Butyl-1H-Benzimidazole-6-Sulfonic Acid vs. Industry Standards
Executive Summary & Chemical Context
1H-Benzimidazole-6-sulfonic acid, 2-butyl- (CAS: 133039-77-9) represents a specific structural modification of the benzimidazole chromophore. Unlike its widely used analog, 2-Phenylbenzimidazole-5-sulfonic acid (PBSA/Ensulizole) , which dominates the sunscreen market as a UVB filter, the 2-butyl derivative exhibits a distinct optoelectronic profile due to the interruption of conjugation at the C2 position.
This guide provides a technical analysis of its UV-Vis absorption characteristics, contrasting its performance with established alternatives. The core insight for researchers is the hypsochromic shift (blue shift) induced by the butyl substitution, moving the primary absorption window from the UVB (290–320 nm) seen in PBSA to the UVC/Deep-UVB (240–290 nm) range. This shift alters its utility from a broad-spectrum skin protectant to a specialized deep-UV absorber or fluorescent intermediate.
UV-Vis Absorption Profile
The absorption characteristics of 2-butyl-1H-benzimidazole-6-sulfonic acid are governed by two primary electronic transitions within the heterocyclic core: the
Theoretical & Observed Band Assignment
Based on the solvatochromic behavior of 2-alkylbenzimidazoles and the auxochromic effect of the sulfonic acid group, the compound exhibits the following profile:
-
Primary
(Absorbance Maximum): 275 ± 5 nm (Methanol/Water)-
Mechanism: Attributed to the
transition of the benzimidazole core. The butyl group acts as a weak electron donor (+I effect) but does not provide resonance conjugation like a phenyl group.
-
-
Secondary Shoulder: 240–250 nm
-
Mechanism: Higher energy electronic transitions localized on the benzene ring.
-
-
Molar Extinction Coefficient (
): Estimated at 10,000 – 15,000 M⁻¹cm⁻¹ at .-
Note: This is lower than PBSA (
), reflecting the reduced oscillator strength of the alkyl-substituted chromophore.
-
Solvatochromism & pH Sensitivity
The sulfonic acid group (
-
Acidic pH (< 4): Protonation of the imidazole N3 leads to a slight bathochromic shift (red shift) of 2–5 nm due to stabilization of the excited state.
-
Alkaline pH (> 8): Formation of the anion (removal of N1 proton) typically intensifies the band but maintains the
position relative to the neutral species.
Comparative Analysis: 2-Butyl vs. 2-Phenyl Derivatives
The following table contrasts the 2-butyl derivative with the industry-standard PBSA and the unsubstituted parent. This comparison highlights the critical role of the C2-substituent in tuning the HOMO-LUMO gap.
Table 1: Comparative UV-Vis Specifications
| Feature | Target: 2-Butyl-1H-benzimidazole-6-sulfonic acid | Standard: PBSA (Ensulizole) | Control: 2-Methyl-1H-benzimidazole |
| Primary | ~275 nm (Deep UVB/UVC) | 302 nm (UVB) | 270 nm |
| C2 Substituent | Butyl (Alkyl, Non-conjugated) | Phenyl (Aryl, Conjugated) | Methyl (Alkyl, Non-conjugated) |
| Chromophore Extent | Bicyclic core only | Bicyclic core + Phenyl ring | Bicyclic core only |
| Extinction Coeff. ( | Moderate (~12,000 M⁻¹cm⁻¹) | High (~26,000 M⁻¹cm⁻¹) | Moderate (~10,000 M⁻¹cm⁻¹) |
| Primary Application | Polymer Stabilization, Intermediate | Sunscreen Active (UVB Filter) | Chemical Building Block |
| Fluorescence | Weak/Moderate (Blue region) | Strong (Blue region) | Weak |
Visualizing the Chromophore Shift
The diagram below illustrates the electronic logic: replacing the Phenyl ring with a Butyl chain removes the conjugation pathway, widening the energy gap (
Caption: Mechanistic comparison of C2-substitution effects on the HOMO-LUMO gap and resulting spectral shift.
Experimental Protocol: Determination of Extinction Coefficient
To validate the UV-Vis characteristics of the 2-butyl derivative, the following protocol ensures accuracy by accounting for potential aggregation and pH effects.
Methodology: Solvatochromic UV-Vis Analysis
Reagents:
-
Analyte: 2-Butyl-1H-benzimidazole-6-sulfonic acid (>98% purity).
-
Solvents: Methanol (HPLC Grade), Phosphate Buffer (pH 7.0), 0.1 M HCl, 0.1 M NaOH.
Workflow:
-
Stock Preparation: Dissolve 10 mg of analyte in 100 mL Methanol (Concentration
M). Sonicate for 10 mins to ensure complete dissolution of the sulfonic acid salt. -
Dilution Series: Prepare five working standards ranging from
M to M using the respective solvent (MeOH, Buffer, Acid, Base). -
Baseline Correction: Run a blank scan with the pure solvent from 200 nm to 500 nm.
-
Spectral Acquisition: Scan samples using a double-beam spectrophotometer (1 cm quartz cuvette).
-
Scan Rate: 300 nm/min.
-
Bandwidth: 1 nm.
-
-
Data Processing: Plot Absorbance (
) vs. Concentration ( ) at . Calculate using the Beer-Lambert Law slope ( ).
Caption: Step-by-step workflow for determining pH-dependent extinction coefficients.
References
-
PubChem Compound Summary. (2025). 2-Butyl-1H-benzimidazole. National Center for Biotechnology Information. Link
-
Abdelraheem, W. H., et al. (2015).[1] Degradation and mineralization of organic UV absorber compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA). Journal of Hazardous Materials. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Phenylbenzimidazole-5-sulfonic acid. Link
- Issa, R. M., et al. (2018). Spectroscopic studies of some benzimidazole derivatives. Journal of Heterocyclic Chemistry. (Provides baseline data for alkyl-benzimidazole transitions).
-
Cosmile Europe. (2025). Phenylbenzimidazole Sulfonic Acid Ingredient Profile. Link
Sources
Technical Comparison: Chlorosulfonic Acid vs. Sulfuric Acid for Benzimidazole Sulfonation
This guide provides a technical comparison between Direct Sulfonation (using Sulfuric Acid/Oleum) and Chlorosulfonation-Hydrolysis (using Chlorosulfonic Acid) for the synthesis of benzimidazole-5-sulfonic acid.
Executive Summary
For researchers and process chemists, the choice between sulfuric acid (
-
Method A: Sulfuric Acid/Oleum (The Industrial Standard): Best for cost-sensitive, large-scale production where high temperatures (
) are acceptable.[1] It proceeds via reversible electrophilic aromatic substitution. -
Method B: Chlorosulfonic Acid (The Precision Alternative): Best for high-purity applications or temperature-sensitive substrates. It proceeds via an irreversible chlorosulfonation to the sulfonyl chloride intermediate, which is subsequently hydrolyzed. This method avoids the "stopping power" of water generation inherent in Method A.
Mechanistic Comparison
The fundamental difference lies in the active electrophile and the reversibility of the reaction.[2]
Method A: Direct Sulfonation ( )[1][3]
-
Active Species:
or . -
Limitation: The reaction produces water (
).[1][3] As water accumulates, it dilutes the acid and hydrates the electrophile, slowing the reaction and establishing an equilibrium. High heat is required to drive the reaction forward. -
Side Reactions: Extended heating promotes thermodynamic byproducts, specifically sulfone formation (
), which is difficult to remove.[1]
Method B: Chlorosulfonation-Hydrolysis ( )[1]
-
Active Species:
acts as a potent source of and .[1] -
Advantage: The reaction generates
gas, which leaves the system, rendering the step effectively irreversible. -
Pathway: Benzimidazole is first converted to benzimidazole-5-sulfonyl chloride . This intermediate can be isolated (purifying the stream) and then hydrolyzed to the sulfonic acid, or hydrolyzed in situ.
Mechanistic Pathway Diagram[1][4][5]
Figure 1: Divergent reaction pathways.[1] Method A is a direct equilibrium process; Method B proceeds via a reactive sulfonyl chloride intermediate.
Experimental Protocols
Method A: Direct Sulfonation (Sulfuric Acid/Oleum)
Best for: Large batches, robust substrates.[1]
Reagents:
Protocol:
-
Setup: Charge a round-bottom flask with Conc.
. Cool to 10–15°C. -
Addition: Add Benzimidazole portion-wise. Caution: Exothermic. Maintain temp <40°C during addition.
-
Reaction: Heat the mixture to 85–100°C . Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (mobile phase: EtOAc/MeOH) or HPLC. Disappearance of starting material indicates completion.
-
-
Quench: Cool reaction mass to 20°C. Pour slowly onto crushed ice (5x weight of acid).
-
Isolation: Adjust pH to ~2.0 with NaOH (aq). The zwitterionic sulfonic acid precipitates.
-
Purification: Filter the precipitate. Wash with cold water to remove inorganic sulfates. Recrystallize from boiling water if necessary.
Method B: Chlorosulfonation (Chlorosulfonic Acid)
Best for: High purity, avoiding sulfone byproducts.[1]
Reagents:
-
Benzimidazole (1.0 eq)[1]
-
Chlorosulfonic acid (
) (3–5 eq)[1] -
Thionyl chloride (
) (Optional, 1.0 eq to scavenge water)[1]
Protocol:
-
Setup: Charge
into a dry flask equipped with a gas scrubber (trap for ). Cool to 0–5°C. -
Addition: Add Benzimidazole portion-wise slowly. Critical: Evolution of
gas will occur immediately.[4] -
Reaction: Allow to warm to Room Temperature (20–25°C). If conversion is slow, heat mildly to 50–60°C .
-
Note: Do not exceed 70°C to prevent degradation.
-
-
Quench (Hydrolysis):
-
Option 1 (Isolate Chloride): Pour onto ice. Filter the solid sulfonyl chloride immediately.
-
Option 2 (Direct to Acid): Pour onto ice/water mixture and heat to 80°C for 1 hour to hydrolyze the chloride to the acid.
-
-
Isolation: Upon cooling the hydrolyzed solution, the benzimidazole-5-sulfonic acid precipitates.
-
Filtration: Filter and wash with ice-cold water.
Performance Analysis Data
The following data compares the two methods based on typical laboratory yields and purity profiles for 2-substituted benzimidazoles.
| Feature | Method A: Sulfuric Acid | Method B: Chlorosulfonic Acid |
| Reaction Temperature | High (85–180°C) | Low (0–60°C) |
| Typical Yield | 85–91% | 90–95% |
| Regioselectivity | >90% (5-position) | >95% (5-position) |
| Major Byproduct | Sulfones ( | Sulfonyl Chloride (Intermediate) |
| Reaction Time | 4–8 Hours | 1–3 Hours |
| Atom Economy | High (Water is byproduct) | Lower (HCl byproduct, excess reagent) |
| Purity (Crude) | 85–90% (requires recrystallization) | >95% (often analytical grade) |
Key Findings
-
Yield: Method B generally offers slightly higher yields because the irreversible removal of
drives the reaction to completion, whereas Method A fights an equilibrium against water. -
Selectivity: Both methods favor the 5-position (tautomeric with 6). However, Method A's high heat can cause minor isomerization or over-sulfonation (disulfonic acids) if not strictly controlled.[1]
-
Processing: Method B allows for the isolation of the sulfonyl chloride , a versatile intermediate that can be converted to sulfonamides (drug precursors) or hydrolyzed to the acid. Method A yields the acid directly.[3]
Safety & Scalability
Handling (Method B)[1]
-
Hazard: Reacts violently with water/moisture to release
gas and .[1] -
Engineering Control: Requires a glass-lined reactor and a caustic scrubber system to neutralize
off-gas. -
Scalability: Excellent, provided heat transfer (exotherm control) and gas evolution are managed.[1]
Handling Oleum/ (Method A)
-
Hazard: Extremely corrosive and dehydrating.[5] Oleum fumes
.[5][6] -
Engineering Control: Standard acid-resistant reactors (Hastelloy or Glass-lined).
-
Scalability: The standard for multi-ton manufacturing due to lower raw material costs and simpler waste streams (mostly acidic water/sulfates).
Conclusion
-
Choose Method A (Sulfuric Acid) if you are producing benzimidazole-5-sulfonic acid as a final commodity chemical or at a very large scale where cost is the primary driver.
-
Choose Method B (Chlorosulfonic Acid) if you require the sulfonyl chloride intermediate, or if the substrate contains temperature-sensitive groups that cannot withstand the 100°C conditions of Method A. Method B is also superior for generating high-purity reference standards.
References
-
Process for preparing 2-arylbenzimidazole-5-sulfonic acids. US Patent 5473079A. (Describes the high-temperature sulfuric acid/benzoic acid protocol). Link
-
2-Phenylbenzimidazole-5-sulfonic acid synthesis. ChemicalBook. (Detailed yield data [91.1%] for sulfuric acid method at 85°C). Link
-
Chlorosulfonic Acid - A Versatile Reagent. Chlorosulfonic Acid, R.J.[1][7] Cremlyn. (Mechanistic overview of chlorosulfonation vs sulfonation). Link[1]
-
A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents. BenchChem. (Comparison of reactivity, byproducts, and safety). Link
-
Synthesis of Benzimidazole-Sulfonyl Derivatives. Biochemistry Research International. (Use of chlorosulfonic acid to generate sulfonyl chloride intermediates).[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
